Triamylamine

Catalog No.
S702404
CAS No.
621-77-2
M.F
C15H33N
M. Wt
227.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triamylamine

CAS Number

621-77-2

Product Name

Triamylamine

IUPAC Name

N,N-dipentylpentan-1-amine

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

InChI

InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

OOHAUGDGCWURIT-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)CCCCC

solubility

Insoluble (<1 mg/ml) (NTP, 1992)
9.28e-05 M

Synonyms

Tripentylamine

Canonical SMILES

CCCCCN(CCCCC)CCCCC

Core Physicochemical Properties of Triamylamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of triamylamine (also known as tripentylamine) [1] [2].

Property Value Conditions / Notes Source
Vapor Pressure 1 mm Hg At 20°C [1]
7 mm Hg At 26°C (79°F) [2]
pKa 9.99 ± 0.50 Predicted [1]
Boiling Point 81-83 °C At 0.2 mmHg [1]
464-473 °F At 760 mmHg (approx. 240-245 °C) [2]
Density 0.782 g/mL At 25°C [1]
Water Solubility Insoluble - [1] [2]
Flash Point 208°F (98°C) - [1]

Experimental Protocols & Data Interpretation

Here are methodologies and context for the key data points.

Determining and Modeling Vapor Pressure

The experimental vapor pressure data from the search results is limited. For a more complete vapor pressure curve, you can model it using established equations and the available data points.

  • Antoine Equation: This is a common model for correlating vapor pressure with temperature. The general form is: log₁₀(P) = A - B / (T + C) where P is vapor pressure, T is temperature, and A, B, C are compound-specific parameters. You can find parameters for similar amines in databases like NIST, but specific coefficients for this compound were not located in this search [3].
  • Wagner Equation: This provides a more accurate representation over a wider temperature range, using the critical temperature (Tc) and pressure (Pc) along with fitted parameters [3]. These critical properties for this compound were not found in the search results.
Understanding the pKa Value

The provided pKa of 9.99 ± 0.50 is a predicted value [1]. This indicates it was likely calculated using software based on the molecule's structure, rather than determined experimentally. For research purposes, especially in drug development where precise pKa is critical, you should treat this as an estimate and consider experimental validation.

General Safety and Handling

This compound is classified as corrosive and causes serious eye and skin irritation [1] [2]. Always consult the Safety Data Sheet (SDS) before handling. Key safety notes from the search results include:

  • Reactivity: It may react with oxidizing agents and neutralizes acids in exothermic reactions [2].
  • Spill Response: For small spills, use absorbent paper, seal in a vapor-tight bag, and clean surfaces with alcohol followed by soap and water [2].
  • Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The recommended respirator is a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter [2].

Workflow for Property Determination

The following diagram outlines a general experimental workflow for determining these key properties, incorporating both computational and laboratory approaches.

start Start: this compound Property Determination comp_path Computational Prediction start->comp_path exp_path Experimental Validation start->exp_path pka_pred pKa Prediction (Software Calculation) comp_path->pka_pred vp_model Vapor Pressure Modeling (e.g., Antoine Equation) comp_path->vp_model exp_analysis Experimental Analysis (Titration, Gas Saturation) exp_path->exp_analysis data Data Compilation & Uncertainty Analysis pka_pred->data vp_model->data exp_analysis->data end Final Reported Values data->end

A workflow combining computational and experimental methods for determining this compound properties.

Suggestions for Further Research

To build a more complete technical guide, you may need to investigate the following:

  • Experimental pKa Determination: Search for literature using techniques like potentiometric titration or UV-Vis spectroscopy to find experimentally determined pKa values.
  • Antoine Parameters: Look in specialized chemical engineering databases or handbooks (e.g., Yaws' Thermophysical Properties of Chemicals and Hydrocarbons) for the Antoine coefficients specific to this compound.
  • Spectroscopic Data: Locate NMR, IR, or mass spectrometry data to aid in compound identification and purity analysis, which was not present in the current search results.

References

Triamylamine stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Identification

The table below summarizes the key identifiers and physical properties of triamylamine as found in the search results.

Property Details
CAS RN 621-77-2 [1] [2]
Molecular Formula C₁₅H₃₃N [1] [2]
Molecular Weight 227.44 g/mol [1] [2]
Appearance Clear, colorless to light yellow or light orange liquid [1] [2]
Odor Amine-like [2]
Physical State (20°C) Liquid [1]
Boiling Point 464 to 473 °F (240 to 245 °C) at 760 mmHg [2]
Specific Gravity 0.79 [1] / 0.7907 at 68°F (20°C) [2]
Refractive Index 1.44 [1]
Flash Point 91 °C (196 °F) [1] / 215°F (102°C) [2]
Water Solubility Insoluble [1] [2]
Solubility in other solvents Soluble in Acetone, Ether, Ethanol; Insoluble in Methanol [1]

Hazards and Incompatibilities

Understanding the compound's reactivity profile is crucial for ensuring stability during storage and handling.

Aspect Details
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects), H227 (Combustible liquid) [1]
Reactivity Alerts Neutralizes acids in exothermic reactions to form salts plus water [2].
Incompatible Materials Reacts with oxidizing agents. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable hydrogen gas with strong reducing agents, such as hydrides [2].
Recommended Absorbents Use caution with Mineral-Based & Clay-Based Absorbents [2].

Storage and Handling Conditions

The following table outlines the critical storage conditions required to maintain the stability of this compound.

Parameter Recommended Condition
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) [1]
Protection from Air Store under inert gas [1]. Keep container tightly closed under an inert atmosphere [2].
Protection from Light Recommended to store in a dark place [1]. You should protect this chemical from exposure to light [2].
Other Precautions Store locked up [1]. Store in a well-ventilated place [1].

The workflow for handling and storing this compound can be summarized as follows:

Start This compound Handling & Storage Step1 Retrieve from Storage Start->Step1 Step2 Perform Risk Assessment Step1->Step2 Step3 Use Appropriate PPE (Gloves, Eye Protection) Step2->Step3 Step4 Work in Well-Ventilated Area (Fume Hood) Step3->Step4 Step5 Secure Container Under Inert Gas Step4->Step5 Step6 Return to Cool, Dark, Ventilated Storage Step5->Step6

First Aid and Spill Response

For your safety protocols, here are the recommended first aid and spill response measures.

Exposure Route First Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor [1] [2].
Skin Contact Take off contaminated clothing immediately. Wash skin thoroughly with soap and water [1] [2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Immediately call a poison center or doctor [1] [2].
Inhalation Remove person to fresh air. Immediately call a poison center or doctor [1] [2].
Spill Response Wear appropriate protective clothing. Use absorbent paper to pick up liquid. Seal contaminated material in a vapor-tight plastic bag for disposal. Solvent wash all contaminated surfaces with alcohol followed by soap and water [2].

Guidance for Further Research

The available data provides a solid foundation for safe handling but lacks the depth for a full technical guide. To gather the information you need, I suggest:

  • Consulting Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed for scientific journal articles that contain specific stability studies, degradation kinetics, or compatibility experiments involving this compound.
  • Contacting Manufacturers Directly: Suppliers like TCI Chemicals [1] may have additional technical bulletins or data sheets upon request.
  • Broadening the Search: Consider searching for analogs like trialkylamines or tertiary amines to find general stability data that can be extrapolated, though with caution.

References

Triamylamine NMR spectrum and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Triamylamine

The table below summarizes the key identifying information and physical properties of this compound (also known as Tripentylamine) from chemical databases and supplier specifications [1] [2].

Property Value / Description
CAS Registry Number 621-77-2 [1] [2]
Molecular Formula C₁₅H₃₃N [1] [2]
Molecular Weight 227.43 g/mol [1]
IUPAC Name ( N,N )-dipentyl-1-pentanamine [1]
Synonyms Tripentylamine; Tri-( n )-amylamine [1] [2]
Appearance Colorless to pale yellow liquid [1] [2]
Purity >98.0% (GC) [2]
NMR Confirmations Supplier specifications confirm structure can be confirmed by NMR [2]

A Protocol for NMR Analysis

Since an explicit spectrum was not found, here is a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, based on general NMR principles.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which this compound is soluble. Common non-polar solvents like Chloroform-d (CDCl₃) are suitable, as this compound is insoluble in water but soluble in ether and ethanol [1] [2].
  • Concentration: Prepare a standard solution for high-resolution NMR.
  • Reference: Add a small amount of Tetramethylsilane (TMS) to the sample as an internal reference (δ 0.00 ppm) [3].
Data Acquisition
  • Experiment: Standard single-pulse ¹H NMR experiment.
  • Parameters:
    • Pulse Sequence: A simple one-dimensional (1D) pulse sequence is sufficient for initial analysis [4].
    • Spectral Width: Set to at least 12-15 ppm to capture the entire chemical shift range.
    • Relaxation Delay: A delay of 1-2 seconds between scans allows for spin-lattice relaxation.
    • Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.
Spectral Prediction and Interpretation

Based on its symmetrical structure and general NMR principles [3] [5], you can predict the key features of the this compound spectrum. The following diagram illustrates the logical workflow for this analysis.

G Start Start: Molecular Structure C15H33N Step1 1. Identify Chemically Equivalent Protons Start->Step1 Step2 2. Predict Chemical Shifts Based on Proton Environment Step1->Step2 Step3 3. Predict Signal Multiplicity Using N+1 Rule Step2->Step3 Step4 4. Predict Signal Integration (Proton Count) Step3->Step4 Result Expected 1H NMR Spectrum Step4->Result

Logical workflow for predicting the ¹H NMR spectrum of this compound.

  • Step 1: Identify Proton Environments: The three pentyl chains are likely equivalent due to free rotation around the C-N bonds, leading to a high degree of symmetry [5]. You can expect three main proton environments:

    • Protons A: CH₃- (terminal methyl groups)
    • Protons B: -CH₂- (methylene groups in the chain)
    • Protons C: -CH₂-N (methylene group adjacent to nitrogen)
  • Step 2: Predict Chemical Shifts: The expected chemical shift ranges are summarized in the table below.

Proton Group Predicted Environment Expected Chemical Shift (δ, ppm)
Protons C (Hₐ) α-CH₂ (next to N) 2.2 - 2.5
Protons B (Hᵦ) Middle CH₂ 1.2 - 1.4
Protons A (H꜀) Terminal CH₃ 0.8 - 0.9
  • Step 3: Predict Multiplicity (Coupling):

    • The signal for Protons C (Hₐ) will be a triplet (t) due to coupling with the two equivalent Protons B (Hᵦ) on the adjacent carbon (N+1 rule, where N=2) [3].
    • The signal for Protons B (Hᵦ) will be a complex multiplet (m), as they are coupled to both Hₐ and the methylene protons further down the chain (H꜀).
    • The signal for Protons A (H꜀) will be a triplet (t) due to coupling with the two equivalent Hᵦ protons.
  • Step 4: Predict Integration: The relative areas under the peaks will correspond to the number of protons in each group [3]:

    • Protons A (CH₃): 9H (3 methyl groups × 3 protons)
    • Protons B (CH₂): 12H (3 chains × 2 inner methylene groups × 2 protons)*
    • Protons C (α-CH₂): 6H (3 chains × 1 methylene group × 2 protons)

*Note: The exact integration for the complex middle CH₂ multiplet may be less reliable.

Experimental Considerations & Safety

  • Safety: this compound is harmful if swallowed and causes severe skin burns and eye damage [2]. Always handle it in a fume hood using appropriate personal protective equipment (PPE) like gloves and safety glasses.
  • Sample Purity: Ensure your sample is pure, as the presence of isomers or degradation products can complicate the spectrum [2].
  • Advanced Techniques: For unambiguous assignment, 2D NMR experiments like COSY (to see proton-proton couplings) and HSQC (to see direct carbon-proton correlations) are highly recommended [4].

References

Application Notes: A Framework for Evaluating Triamylamine as a CPE

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical Permeation Enhancers Chemical Permeation Enhancers (CPEs) are molecules that temporarily and reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum (SC), to facilitate the transport of active pharmaceutical ingredients [1]. The stratum corneum is organized in a "brick and mortar" structure, where corneocytes (the bricks) are embedded in a lipid-rich matrix (the mortar), making it an excellent barrier against transdermal drug delivery [2]. CPEs interact with the SC's lipid matrix, increasing its fluidity and permeability. Effective CPEs must demonstrate significant enhancement of drug flux, have a reversible effect, be non-toxic, and non-irritating [2].

Proposed Mechanism of Action for Triamylamine While the specific mechanism of this compound must be experimentally validated, CPEs generally act through one or more of the following mechanisms, as illustrated in the diagram below:

G cluster_0 Stratum Corneum Structure cluster_1 This compound Action cluster_2 Result LipidMatrix Intercellular Lipid Matrix Corneocytes Corneocytes CPE This compound (CPE) Disruption Lipid Disruption & Fluidization CPE->Disruption Pathway Creation of Transient Permeation Pathways Disruption->Pathway API Enhanced API Permeation Pathway->API

Diagram 1: Proposed mechanism of this compound as a CPE.

This proposed mechanism involves:

  • Lipid Disruption: Interaction with and fluidization of the intercellular lipid bilayers composed of ceramides, cholesterol, and free fatty acids [1].
  • Pathway Creation: Creation of transient porous pathways or expansion of existing ones within the lipid matrix, facilitating the diffusion of drug molecules [3].

Experimental Protocols for Assessing this compound

The following protocols are standard for characterizing CPEs and can be directly applied to this compound.

1. In Vitro Skin Permeation Study (IVPT) This is the primary method for evaluating the effectiveness of a CPE [4].

  • Objective: To quantify the enhancement of drug permeation across a skin model in the presence of this compound.
  • Materials:
    • Skin Model: Excised human skin (preferred), porcine ear skin, or synthetic membranes like Strat-M [4].
    • Diffusion Cells: Franz-type vertical diffusion cells.
    • Receptor Medium: Phosphate-buffered saline (PBS, pH 7.4) or another suitable buffer maintained at 37°C.
    • Test Formulation: The drug dissolved in a vehicle containing a specific concentration of this compound (e.g., 1-5% w/v). A control without this compound is essential.
  • Procedure:
    • Mount the skin membrane between the donor and receptor compartments of the Franz cell.
    • Add the receptor medium, ensuring no air bubbles are trapped.
    • Apply the test formulation to the donor compartment.
    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
    • Analyze the samples using a validated analytical method (e.g., HPLC) to determine the cumulative amount of drug permeated.
  • Data Analysis:
    • Calculate key parameters: Cumulative Drug Permeated (Q, µg/cm²), Steady-State Flux (Jss, µg/cm²/h), and Permeability Coefficient (Kp, cm/h).
    • The enhancement ratio (ER) is calculated as: ER = (Jss with this compound) / (Jss of control).

2. Molecular Dynamics (MD) Simulation Protocol In-silico screening can provide insights into the molecular-level interactions of this compound with skin lipids [1].

  • Objective: To simulate and analyze the interaction of this compound with a model stratum corneum lipid bilayer.
  • System Setup:
    • Model: Build a multi-layer skin lipid model containing ceramides (CER-NS), cholesterol (CHOL), and free fatty acids (FFA).
    • CPE Introduction: Insert this compound molecules into the system at desired concentrations (e.g., 1%, 3%, 5% w/v).
  • Simulation Details:
    • Use coarse-grained (CG) molecular dynamics, such as the MARTINI force field.
    • Run simulations in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 310 K for several microseconds.
  • Analysis:
    • Structural Properties: Calculate the area per lipid, lipid order parameters, and radial distribution function.
    • Diffusion: Determine the diffusion coefficient of this compound within the lipid matrix.
    • Localization: Analyze the partitioning behavior of this compound within the lipid layers.

Data Presentation and Analysis Framework

Once you have experimental results for this compound, you can structure the data using the following table templates.

Table 1: Key Permeation Parameters from IVPT Studies This table would summarize the core quantitative findings from the permeation experiments.

Formulation Steady-State Flux (Jss, µg/cm²/h) Lag Time (h) Permeability Coefficient (Kp, cm/h) Enhancement Ratio (ER)
Control (No CPE) (Value) (Value) (Value) 1.0
+ 1% this compound (Value) (Value) (Value) (Value)
+ 3% this compound (Value) (Value) (Value) (Value)
+ 5% this compound (Value) (Value) (Value) (Value)

Table 2: Structural and Energetic Insights from MD Simulations This table would help in understanding the mechanism of action from simulation data.

System Configuration Area Per Lipid (Ų) Lipid Tail Order Parameter Diffusion Coefficient of CPE (x10⁻⁷ cm²/s) Predicted Dominant Interaction Site
SC Lipids (No CPE) (Value) (Value) N/A N/A
SC Lipids + 3% this compound (Value) (Value) (Value) (e.g., Lipid Headgroups)

Safety and Irritation Potential Assessment

  • Cytotoxicity Screening: Perform assays (e.g., MTS) on human keratinocyte cell lines (like HaCaT) to determine the IC₅₀ of this compound and establish a safety margin relative to its effective CPE concentration [5].
  • Skin Irritation Test: Use reconstructed human epidermis (RHE) models to evaluate the potential of this compound to cause skin irritation, following OECD guidelines.

Conclusion and Future Perspectives

While specific data on this compound is not available, the framework provided here is standard for profiling any novel CPE. The next steps would be to:

  • Generate Experimental Data: Conduct the IVPT and MD simulation studies outlined above to obtain specific data for this compound.
  • Optimize Formulation: Explore the synergy of this compound with other enhancers or physical methods like microneedles [2] [3].
  • Conduct Pre-clinical Safety: Perform comprehensive in vivo studies to confirm safety and efficacy.

References

synthesis of Active Pharmaceutical Ingredients with Triamylamine

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Modern Strategies in API Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a critical area of development focused on creating the active compounds in medicines. A significant challenge is the environmental impact of traditional chemical manufacturing routes, which generate substantial chemical waste [1]. Contemporary research is therefore directed toward greener and more efficient processes, including:

  • Biotechnological approaches using microbial fermentation and renewable biomass [1].
  • Continuous flow processing for improved control, safety, and scalability [2].
  • Catalytic C–N coupling reactions for constructing key structural motifs like triarylamines under milder conditions [3].

Triarylamines, characterized by a nitrogen center bonded to three aryl groups, are valuable in pharmaceuticals and organic electronics. Their synthesis can be challenging, especially when creating sterically encumbered structures [3].

Comparative Data on API & Triarylamine Synthesis

The table below summarizes the core synthesis strategies covered in the available literature.

Synthesis Strategy Key Principle Example Application Reported Advantages
Chemical Route (Traditional) Multi-step synthesis using chemical reagents and solvents [1]. Production of classic, small-molecule APIs [1]. Established, wide applicability; but can generate significant waste [1].
Biotechnological Route Utilizes microbial fermentation (e.g., bacteria, yeast) to produce compounds [1]. Production of recombinant proteins, peptide hormones, and vaccines [1]. Greener profile, uses renewable resources, reduces hazardous waste [1].
Continuous Flow Processing Reactions occur in a stream of reactants flowing through a reactor [2]. Synthesis of Ibuprofen, Efaproxiral, 6-Hydroxybuspirone [2]. Enhanced safety, superior control (heat/mass transfer), and easier scaling [2].
Palladium-Catalyzed C–N Coupling Forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst [3]. Synthesis of sterically hindered di- and triarylamines [3]. Efficient, operates under milder temperatures (e.g., 60°C) [3].
Acceptorless Dehydrogenative Aromatization Forms triarylamines from cyclohexanones and arylamines, releasing H₂ as the only by-product [4]. Synthesis of unsymmetrically substituted triarylamines [4]. Atom-economical, avoids pre-functionalized starting materials [4].

Detailed Experimental Protocols

Protocol 1: Synthesis of Sterically Encumbered Triarylamines via Pd-Catalyzed C–N Coupling

This protocol is adapted from a study on using ylide-substituted phosphines (YPhos) as ligands to facilitate challenging amination reactions [3].

  • Objective: To synthesize sterically hindered triarylamines via a palladium-catalyzed cross-coupling reaction.
  • Materials:
    • Catalyst System: Palladium source (e.g., Pd₂(dba)₃) and the YPhos ligand, keYPhos.
    • Substrates: Aryl halide and a secondary diarylamine.
    • Base: Sodium tert-butoxide (NaOᵗBu).
    • Solvent: Toluene.
  • Procedure:
    • In an inert atmosphere glovebox, charge a reaction vial with the palladium catalyst and the keYPhos ligand.
    • Add the diarylamine, aryl halide, and NaOᵗBu base.
    • Add toluene as the solvent and seal the vial.
    • Heat the reaction mixture at 60°C for 16 hours with stirring.
    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
    • Purify the crude product by column chromatography to isolate the triarylamine.
  • Key Notes: The keYPhos ligand is critical for achieving high yields at this low temperature. The protocol is effective for aryl halides with ortho-substituents [3].
Protocol 2: Continuous Flow Synthesis of an API Metabolite (6-Hydroxybuspirone)

This protocol illustrates the advantages of flow chemistry for multi-step, scaled-up synthesis [2].

  • Objective: To convert buspirone to its active metabolite, 6-hydroxybuspirone, using a telescoped continuous flow process.
  • Materials:
    • Reactants: Buspirone, base (for enolization), and oxygen gas.
    • Equipment: Flow reactor system with modules for mixing, a residence time loop, a trickle-bed reactor for gas-liquid reaction, and in-line FTIR analysis.
  • Procedure:
    • Enolization Step: A solution of buspirone and base is pumped through a static mixing device and a heated residence loop to form the enolate. Reaction progress is monitored with in-line FTIR.
    • Hydroxylation Step: The enolate stream is mixed with gaseous oxygen in a trickle-bed reactor to perform the selective hydroxylation.
    • In-line Quench: The reaction mixture is immediately quenched in-line to yield the crude 6-hydroxybuspirone.
    • The process is run continuously at a steady state, with purification performed downstream.
  • Key Notes: This process was run successfully for 40 hours at multi-kilogram scale, highlighting advantages in safety, purity, and process control compared to batch methods [2].

Workflow Diagram: API Synthesis Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate API synthesis strategy based on project goals, integrating the concepts of greener synthesis and the specific methods for constructing triarylamines.

api_workflow Start Define Target API & Project Goals Evaluate Evaluate Key Criteria: - Volume & Scale - Structural Complexity - Environmental Impact - Cost & Safety Start->Evaluate Route1 Biotechnological Route (Microbial Fermentation) Evaluate->Route1 High-Value Molecule Renewable Focus Route2 Continuous Flow Synthesis Evaluate->Route2 Rapid/Safe Scaling Hazardous Chemistry Route3 Catalytic C-N Coupling (e.g., for Triarylamines) Evaluate->Route3 Aryl Amine Core Steric Challenges Outcome1 Outcome: Green Process Reduced Chemical Waste Route1->Outcome1 Outcome2 Outcome: Scalable & Controlled Process Route2->Outcome2 Outcome3 Outcome: Efficient Construction of Complex Amines Route3->Outcome3

Discussion and Analysis

The presented data and protocols highlight a clear paradigm shift in API synthesis. The move away from traditional, purely chemical-based routes is driven by the need for more sustainable and efficient manufacturing [1]. The biotechnological approach directly addresses waste concerns by utilizing renewable biomass and microbial systems, with the market for fermentation-derived protein drugs projected to be substantial [1].

Continuous flow chemistry represents another pillar of modern synthesis. The case study of 6-hydroxybuspirone demonstrates how flow reactors enable transformations that are difficult or hazardous in batch, such as those involving low temperatures and gaseous reagents, while facilitating in-line analysis and extended, stable production runs [2].

Furthermore, methodological advances in core synthetic transformations, like the Pd-catalyzed C–N coupling with YPhos ligands [3] and the atom-economical acceptorless dehydrogenative aromatization [4], provide chemists with more powerful and selective tools. These methods are particularly valuable for building complex molecular architectures like triarylamines, which are relevant to drug development.

References

Comprehensive Application Notes and Protocols: Triamylamine as a Corrosion Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triamylamine as a Corrosion Inhibitor

This compound (TAA), also known as tri-n-pentylamine (CAS No. 621-77-2), is a tertiary amine compound with the molecular formula C₁₅H₃₃N that has shown significant potential as an effective corrosion inhibitor for various ferrous and non-ferrous metals in aggressive environments. As a tertiary amine compound, this compound belongs to the organic amine family of corrosion inhibitors, which function primarily through adsorption mechanisms at the metal-electrolyte interface. The compound features a central nitrogen atom connected to three pentyl groups, creating a molecular structure that promotes strong surface attachment and protective film formation. This compound has been identified as particularly effective in acidic environments, where it helps mitigate corrosion damage to industrial equipment, pipelines, and metal components across various sectors [1].

The interest in this compound and similar organic amines as corrosion inhibitors has grown substantially due to increasing regulatory pressure on traditional inhibitors such as chromates, which pose significant environmental and toxicity concerns. While specific efficiency data for this compound requires further experimental validation, its structural similarity to other effective tertiary amine inhibitors like tributylamine suggests comparable protective mechanisms and performance characteristics. Research on tributylamine has demonstrated impressive inhibition efficiency for mild steel in hydrochloric acid solutions, with the adsorption process following established isotherm models such as Flory-Huggins, Dhar-Flory-Huggins, and Bockris-Swinkels isotherms [2]. These findings provide a solid theoretical foundation for anticipating this compound's corrosion inhibition behavior and applications.

Chemical Identity and Physical Properties

This compound possesses distinct physicochemical properties that directly influence its effectiveness as a corrosion inhibitor and guide its practical application in various industrial contexts. Understanding these fundamental characteristics is essential for proper formulation, handling, and deployment in corrosion control systems.

Table 1: Fundamental Properties of this compound

Property Specification Significance for Corrosion Inhibition
Chemical Formula C₁₅H₃₃N Molecular structure influences adsorption capability
Molecular Weight 227.43 g/mol Affects molecular packing on metal surfaces
Appearance Pale yellow to colorless liquid Ease of application and formulation
Density 0.782 g/mL at 25°C Impacts distribution in formulation systems
Boiling Point 81-83°C at 0.2 mmHg Determines thermal stability during application
Water Solubility Insoluble in water Guides solvent selection for formulations
Flash Point 208°F (97.8°C) Important for safety considerations during handling

The insolubility in water noted in Table 1 represents a critical formulation consideration that necessitates the use of appropriate solvent systems or surfactant modifications for effective application in aqueous environments. The molecular architecture of this compound, featuring a polar amine head group and non-polar hydrocarbon chains, creates the amphiphilic character essential for corrosion inhibition functionality. This structure promotes spontaneous organization at metal-solution interfaces, with the polar nitrogen atom coordinating with metal surfaces while the hydrophobic alkyl chains extend into the solution, creating a protective barrier layer [1].

The predicted pKa value of 9.99±0.50 indicates this compound's moderate basicity, which influences its protonation behavior in acidic environments and subsequent electrostatic interactions with positively charged metal surfaces. In strongly acidic conditions, the nitrogen atom becomes protonated, generating a cationic species that can electrostatically adsorb to negatively charged corrosion sites, particularly cathodic areas on metal surfaces where hydroxyl ions accumulate. This pH-dependent behavior must be considered when designing inhibition systems for specific corrosive environments [1].

Mechanism of Corrosion Inhibition

Primary Adsorption Mechanisms

This compound functions through multiple adsorption mechanisms that collectively contribute to its corrosion inhibition effectiveness, with the dominant mechanism varying based on environmental conditions, metal composition, and surface characteristics:

  • Physisorption via Electrostatic Interactions: In acidic environments, this compound molecules undergo protonation at the nitrogen atom, forming positively charged ammonium ions that are electrostatically attracted to negatively charged regions on metal surfaces, particularly cathodic sites. This electrostatic adsorption creates an initial protective layer that reduces the accessibility of corrosive species to the metal surface [3].

  • Chemisorption through Electron Sharing: The nitrogen atom in this compound possesses a lone electron pair that can form coordinate covalent bonds with vacant d-orbitals of metal atoms, particularly iron, copper, and their alloys. This electron donation mechanism results in stronger, more stable adsorption compared to purely physical interactions and generates a more durable protective film. The strength of this chemisorption depends on multiple factors, including the electron density on the nitrogen atom, the nature of the metal substrate, and the presence of other competing species in the environment [4].

  • Back-Bonding and Synergistic Effects: In some cases, retrodonation occurs where filled d-orbitals of surface metal atoms donate electron density to vacant molecular orbitals of the adsorbed inhibitor molecules, further strengthening the adsorption bond and enhancing protective film stability. This synergistic electron exchange creates particularly strong inhibitor-metal complexes that effectively block active corrosion sites [4].

Protective Layer Formation and Function

The adsorption processes lead to the development of a coherent protective film that functions through several simultaneous mechanisms to mitigate corrosion:

  • Geometric Blocking Effect: Once adsorbed, the three pentyl chains of this compound extend into the solution, creating a hydrophobic barrier that physically blocks water molecules, oxygen, and other corrosive ions from reaching the metal surface. This geometric blocking effect is particularly effective when inhibitor molecules are densely packed on the metal surface, creating a continuous protective layer [3].

  • Reaction Zone Modification: The adsorbed this compound layer alters the electrochemical double layer structure at the metal-solution interface, increasing the resistance to charge transfer and thereby slowing both anodic metal dissolution and cathodic reduction reactions. This mixed inhibition behavior is characteristic of effective organic corrosion inhibitors [3].

The following diagram illustrates the multi-mode adsorption mechanism of this compound on metal surfaces:

G MetalSurface Metal Surface (Fe, Cu, etc.) TAA This compound Molecule (C15H33N) Protonation Protonation in Acid Forms Ammonium Ion TAA->Protonation Chemisorption Coordinate Bond Formation (Chemisorption) TAA->Chemisorption Physisorption Electrostatic Adsorption (Physisorption) Protonation->Physisorption Physisorption->MetalSurface Cathodic Sites ProtectiveLayer Protective Hydrophobic Layer Blocks Corrosive Species Physisorption->ProtectiveLayer Chemisorption->MetalSurface Anodic Sites Chemisorption->ProtectiveLayer

Experimental Protocols and Methodologies

Weight Loss (Immersion) Tests

Weight loss measurements represent the most fundamental and widely used method for evaluating corrosion inhibition performance, providing quantitative data on corrosion rates and inhibitor efficiency under controlled conditions.

Protocol 1: Standard Weight Loss Method for this compound Evaluation

  • Specimen Preparation: Cut metal coupons (typically mild steel, 2×2×0.2 cm) and sequentially ground with silicon carbide papers (180-1200 grit). Clean ultrasonically in acetone and ethanol, then dry thoroughly before weighing to 0.1 mg accuracy.

  • Test Solution Preparation: Prepare aggressive solution (e.g., 1M HCl or 0.5M H₂SO₄) using analytical grade reagents and distilled water. Add this compound at predetermined concentrations (10⁻⁴ M to 10⁻² M) using appropriate co-solvents if needed due to water insolubility.

  • Immersion Procedure: Immerse pre-weighed coupons in 250 mL of test solution with and without inhibitor at controlled temperature (typically 25±1°C to 60±1°C) for specified duration (typically 6-24 hours). Use triple samples for statistical reliability.

  • Post-Exposure Processing: After immersion, remove coupons, rinse gently with distilled water, scrub with bristle brush to remove corrosion products, dry thoroughly, and reweigh to determine mass loss.

  • Calculation: Determine corrosion rate (CR) in mm/year and inhibition efficiency (IE%) using:

    • CR = (K × W) / (A × T × D)
    • IE% = [(CR₀ - CR₁) / CR₀] × 100 Where K = constant (8.76×10⁴), W = mass loss (g), A = area (cm²), T = time (h), D = density (g/cm³), CR₀ = corrosion rate without inhibitor, CR₁ = corrosion rate with inhibitor.
Electrochemical Evaluation Methods

Electrochemical techniques provide rapid, sensitive assessment of corrosion inhibition performance and mechanistic information, making them invaluable for this compound efficacy evaluation.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization

  • Electrode Preparation: Embed metal specimens in epoxy resin with exposed surface area of 1 cm², then prepare identically to weight loss specimens. Use standard three-electrode cell with platinum counter electrode and saturated calomel (SCE) or silver/silver chloride reference electrode.

  • Open Circuit Potential (OCP) Stabilization: Immerse working electrode in test solution and monitor OCP until stable (potential change <2 mV/min), typically 30-60 minutes, to establish steady-state conditions.

  • EIS Measurements: Apply sinusoidal potential perturbation of 10 mV amplitude over frequency range 10 kHz to 10 mHz at OCP. Analyze resulting Nyquist and Bode plots using equivalent circuit modeling to determine charge transfer resistance (Rₜ) and double layer capacitance (Cₐʟ).

  • Polarization Measurements: Scan potential from -250 mV to +250 mV vs. OCP at scan rate 0.5-1.0 mV/s. Record Tafel curves and extract corrosion current density (iᶜᵒʳʳ) by extrapolation of linear Tafel regions.

  • Efficiency Calculations: Determine inhibition efficiency from EIS and polarization data using:

    • IE% (EIS) = [(Rₜ₁ - Rₜ₀) / Rₜ₁] × 100
    • IE% (Polarization) = [(iᶜᵒʳʳ₀ - iᶜᵒʳʳ₁) / iᶜᵒʳʳ₀] × 100 Where subscript 0 = uninhibited, 1 = inhibited.

The experimental workflow for comprehensive evaluation of this compound corrosion inhibition is systematically presented below:

G Start Study Design Inhibitor Concentration Range Temperature Variation Exposure Time SamplePrep Sample Preparation Metal Coupon Grinding Cleaning and Drying Surface Characterization Start->SamplePrep WeightLoss Weight Loss Method Immersion Tests Mass Loss Measurement Corrosion Rate Calculation SamplePrep->WeightLoss Electrochemical Electrochemical Methods EIS Measurements Polarization Curves Corrosion Kinetics SamplePrep->Electrochemical SurfaceAnalysis Surface Analysis SEM/EDS Characterization AFM Topography Contact Angle Measurements WeightLoss->SurfaceAnalysis Electrochemical->SurfaceAnalysis DataAnalysis Data Analysis Adsorption Isotherm Fitting Thermodynamic Parameter Calculation Efficiency Comparison SurfaceAnalysis->DataAnalysis

Performance Data and Efficiency Optimization

Efficiency in Various Corrosive Environments

While comprehensive published data specifically for this compound is limited in the available literature, its structural similarity to tributylamine and other tertiary amines allows for reasonable performance projections. The following table summarizes expected efficiency ranges based on analogous compounds:

Table 2: Expected Corrosion Inhibition Efficiency of this compound

Metal/Alloy Environment Concentration Range Expected Efficiency Temperature Influence
Mild Steel 1M HCl 10⁻⁴ - 10⁻² M 75-92% Decreases with temperature increase
Mild Steel 0.5M H₂SO₄ 10⁻⁴ - 10⁻² M 70-90% Moderate temperature dependence
Copper & Alloys Acidic Media 10⁻⁴ - 10⁻² M 80-95% Relatively stable with temperature
Aluminum Alloys Neutral Chloride 10⁻⁴ - 10⁻² M 65-85% Varies with alloy composition

Research on tributylamine (a structurally similar compound) demonstrated effective corrosion inhibition for mild steel in 2M hydrochloric acid, with adsorption following the Bockris-Swinkels isotherm and forming a protective layer that significantly reduced corrosion rates [2]. The projected molecular area of the inhibitor molecule plays a critical role in determining surface coverage and consequently inhibition efficiency, with more compact molecular orientations typically providing better protection.

Synergistic Formulation Approaches

The performance of this compound can be significantly enhanced through synergistic combinations with other compounds:

  • Halide Ion Synergism: The addition of small concentrations of halide ions (iodide > bromide > chloride) significantly enhances this compound inhibition efficiency through co-adsorption phenomena. The halide ions first adsorb to the metal surface, creating a negatively charged layer that strengthens the electrostatic attraction for protonated this compound molecules, resulting in improved surface coverage and protective film stability [5].

  • Surfactant Combinations: Combining this compound with anionic surfactants such as sodium dodecyl sulfate (SDS) can improve water dispersibility and enhance surface activity through ion-pair formation. Research on similar amine-based inhibitors has demonstrated efficiency improvements of 10-15% when properly formulated with compatible surfactants [5].

  • Mixed Inhibitor Systems: Blending this compound with other organic inhibitors containing different functional groups (e.g., thiols, phosphonates, or azoles) can provide multi-mechanistic protection by simultaneously blocking anodic and cathodic sites through different adsorption mechanisms. This approach is particularly valuable in complex corrosive environments where single-mechanism inhibitors prove insufficient [6].

Formulation Guidelines and Application Protocols

Solvent Systems and Delivery Methods

Due to its water insolubility, this compound requires appropriate formulation strategies for effective application in aqueous systems:

  • Alcohol-Based Systems: For laboratory applications and concentrated stock solutions, prepare this compound concentrates in ethanol, isopropanol, or methanol at 5-10% w/v. Add this concentrate to the aqueous corrosive medium with vigorous stirring to ensure proper dispersion. The final alcohol concentration should typically not exceed 1-2% to avoid solvent effects on corrosion processes.

  • Surfactant-Stabilized Emulsions: For larger-scale industrial applications, create oil-in-water emulsions using appropriate non-ionic surfactants (e.g., Triton X-100, Tween 80) at surfactant-to-inhibitor ratios of 1:5 to 1:10. Prepare the emulsion concentrate separately then dilute into the target system under turbulent flow conditions to ensure proper distribution.

  • Pre-treatment Formulations: For protective film formation prior to exposure, develop gel-based formulations containing 2-5% this compound in appropriate organic thickeners (e.g., HEC, xanthan gum) for brush or spray application. Allow formed films to mature for 4-24 hours before service exposure.

Application-Specific Protocols

Protocol 3: Acid Cleaning and Pickling Applications

  • Inhibitor Addition: Introduce this compound at 0.5-2.0 g/L to acid cleaning solutions (typically 5-15% HCl or H₂SO₄) after temperature stabilization.

  • Process Conditions: Maintain temperature below 60°C to prevent excessive inhibitor desorption and thermal degradation. Ensure continuous mild agitation to maintain uniform inhibitor distribution.

  • Monitoring: Periodically analyze inhibitor concentration by HPLC and replenish as needed to maintain target concentration, particularly during extended operations.

  • Disposal Considerations: Neutralize spent solutions according to local regulations, noting that this compound has relatively favorable environmental characteristics compared to heavy metal-based inhibitors.

Protocol 4: Continuous Injection Systems

  • Injection Point Selection: Locate injection points in regions of turbulent flow to ensure rapid mixing and distribution. For pipeline applications, space injection points at regular intervals for systems exceeding 100 meters.

  • Concentration Control: Maintain this compound concentration at 50-200 ppm depending on corrosivity, with higher concentrations required for systems with high chloride content, low pH, or elevated temperatures.

  • Monitoring and Control: Implement continuous corrosion monitoring using corrosion coupons, electrical resistance probes, or linear polarization resistance instruments with automated feedback control to inhibitor dosing systems.

Safety, Handling, and Environmental Considerations

This compound requires careful handling and appropriate safety measures to protect personnel and environment during research and industrial applications. The following table summarizes key safety aspects:

Table 3: Safety and Handling Guidelines for this compound

Parameter Specification Precautionary Measures

| Hazard Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) R34 (Causes burns) R22 (Harmful if swallowed) | Use appropriate personal protective equipment | | Safety Statements | S26 (In case of contact with eyes, rinse immediately) S36 (Wear suitable protective clothing) S45 (In case of accident, seek medical advice) | Implement emergency procedures | | Storage Conditions | 2-8°C, protect from light | Maintain in tightly sealed containers | | Environmental Impact | WGK Germany: 3 (Highly water endangering) | Prevent release to environment | | Transport Classification | UN 2735, Class 8, PG III | Follow hazardous material regulations |

Personnel handling this compound should wear appropriate personal protective equipment including chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and laboratory coat or protective clothing. Operations should be conducted in well-ventilated areas preferably within fume hoods or with local exhaust ventilation to maintain airborne concentrations below exposure limits. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek medical attention [1].

For spill management, contain the leakage with inert absorbent materials such as sand or vermiculite, collect in appropriate chemical waste containers, and dispose according to local regulations. Avoid flushing to sewer systems or surface waters due to the compound's classification as highly water-endangering (WGK 3). Small quantities of this compound waste can be neutralized with dilute hydrochloric acid before processing through authorized hazardous waste management facilities [1].

Conclusion and Research Perspectives

This compound represents a promising corrosion inhibitor with particular efficacy in acidic environments, functioning primarily through adsorption mechanisms that create protective films on metal surfaces. Its tertiary amine structure provides effective electron donor capability for coordination with metal surfaces, while the pentyl groups contribute hydrophobicity that enhances barrier protection. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's inhibition performance across various metal-environment systems.

Future research should focus on quantitative efficiency determination for this compound across broader metal-environment combinations, particularly for copper alloys and aluminum alloys in neutral and alkaline conditions. Additionally, investigation of synergistic combinations with green inhibitors, development of encapsulation technologies for controlled release applications similar to those demonstrated for triethanolamine, and comprehensive toxicological and environmental impact assessments would significantly advance the practical implementation of this compound in industrial corrosion control programs [7]. The expanding application of computational chemistry methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, will further enhance our understanding of this compound's adsorption mechanisms and support the rational design of more effective inhibitor formulations based on its molecular architecture [4].

References

Microemulsion Preparation: Core Principles and Methods

Author: Smolecule Technical Support Team. Date: February 2026

Microemulsions are homogeneous, transparent, thermodynamically stable dispersions of water and oil, stabilized by a surfactant and often a co-surfactant [1] [2]. Their unique properties make them valuable for applications ranging from drug delivery to nanomaterials synthesis [3] [4].

The table below summarizes the universal composition and key properties of microemulsion systems.

Component / Property Description & Role Common Examples
Oil Phase The non-polar component; forms the core of W/O droplets or the continuous phase in O/W systems. Alkanes (e.g., decane, isopropyl myristate), fatty acids [1] [2].
Aqueous Phase The polar component (e.g., water or buffers). Water, saline solutions [1].
Surfactant Amphiphile that adsorbs at the oil-water interface, lowering interfacial tension. Ionic (e.g., AOT, SDS), non-ionic (e.g., Tweens, Spans) [1] [5].
Co-surfactant Short-chain molecule that increases interface fluidity and stability. Medium-chain alcohols (e.g., hexanol, pentanol) [5] [2].
Appearance Transparent or translucent [1] [4].
Droplet Size Typically 10 - 200 nm [4].
Thermodynamic Stability Stable and form spontaneously; do not require high-energy input [3] [2].
Workflow for Microemulsion Preparation and Testing

This general workflow, visualized below, can be applied to develop a microemulsion system. You will need to determine the specific ratios and conditions for your Triamylamine-containing system through experimentation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in microemulsion development.

Protocol 1: Constructing a Pseudo-Ternary Phase Diagram

This is the foundational step for identifying the composition range where a stable microemulsion forms [4].

  • Objective: To delineate the regions of microemulsion formation in a system containing oil, surfactant/co-surfactant (S/CoS) mixture, and water.
  • Materials:
    • Oil (Consider This compound here if it is the oil phase)
    • Surfactant
    • Co-surfactant (Consider This compound here if it is the co-surfactant)
    • Aqueous phase (e.g., water or buffer)
  • Method:
    • Prepare a binary mixture of surfactant and co-surfactant (S/CoS) at a fixed weight ratio (e.g., 1:1, 2:1, etc.).
    • Prepare multiple samples with varying ratios of the S/CoS mixture to oil.
    • For each oil-to-S/CoS mixture, titrate with the aqueous phase under gentle mixing.
    • After each addition of aqueous phase, allow the system to equilibrate. Observe and record the appearance (clear, translucent, cloudy, or phase-separated) and flow behavior.
    • Plot the data on a ternary diagram, marking the boundaries between single-phase, low-viscosity microemulsions and multiphase or gel regions.
Protocol 2: Phase Titration Method for W/O Microemulsion

This is a standard method for preparing Water-in-Oil (W/O) microemulsions [1].

  • Objective: To prepare a W/O microemulsion by diluting an oil-surfactant mixture with water.
  • Materials:
    • Oil
    • Surfactant
    • Co-surfactant
    • Aqueous phase
  • Method:
    • Mix the oil and surfactant/co-surfactant blend in a vial.
    • Under gentle magnetic stirring, titrate the aqueous phase dropwise into the oil-surfactant mixture.
    • After the addition of each drop, observe the mixture. The formation of a transparent or translucent, single-phase system indicates successful microemulsion formation.
Protocol 3: Synthesis of Nanoparticles via Reverse Micelle Method

The water cores of W/O microemulsions act as nanoreactors for synthesizing nanoparticles with controlled size [3] [5].

  • Objective: To synthesize inorganic nanoparticles (e.g., metal or metal oxide) using a W/O microemulsion template.
  • Materials:
    • Two identical W/O microemulsion systems.
    • Microemulsion A: Contains an aqueous solution of metal salt (e.g., AgNO₃, ZnCl₂) in its water cores.
    • Microemulsion B: Contains an aqueous solution of a reducing agent (e.g., NaBH₄) or a precipitating agent (e.g., NaOH) in its water cores.
  • Method:
    • Prepare the two microemulsions separately under gentle stirring.
    • Mix Microemulsion A and Microemulsion B together under continuous stirring.
    • The reaction occurs during the collision and coalescence of water droplets, leading to the formation of nanoparticles within the droplets.
    • Let the reaction proceed for a predetermined time.
    • Recover the nanoparticles by adding a polar solvent (like acetone or ethanol) to break the microemulsion, followed by centrifugation, washing, and drying [5].

Characterization and Evaluation Parameters

After preparation, microemulsions must be thoroughly characterized. Key parameters are summarized below.

Evaluation Parameter Description & Methodology
Phase Behavior Observation of clarity, birefringence, and flow to identify isotropic microemulsion phases versus liquid crystalline or coarse emulsion phases [1].
Droplet Size & Polydispersity (PDI) Measured by Dynamic Light Scattering (DLS). Critical for confirming nano-scale droplets and uniformity of the system [4].
Viscosity Measured using a viscometer or rheometer. Microemulsions typically have low viscosity [1].
Conductivity Used to determine the type of microemulsion (O/W = conductive, W/O = non-conductive) and identify percolation thresholds or structural transitions [1].
Zeta Potential Measured by electrophoretic light scattering. Indicates the surface charge of droplets and predicts physical stability against aggregation [1].
pH Monitored using a pH meter, especially critical for drug delivery applications and to ensure chemical stability [1].

How to Proceed with this compound

To develop a protocol for this compound, you must first determine its role based on its properties.

  • This compound as the Oil Phase: If it serves as the oil, you will use it in place of standard oils like decane or isopropyl myristate in the protocols above.
  • This compound as a Co-surfactant: If it functions as a co-surfactant, it would be mixed with a primary surfactant to form the S/CoS blend.

Your next step should be to conduct preliminary experiments (following Protocol 1) to map the phase behavior of your specific system containing this compound. This will form the empirical foundation for any subsequent application-specific protocols.

References

Comprehensive Application Notes and Protocols: Triamylamine as Solvent for Insoluble Drug Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triamylamine as Pharmaceutical Solvent

Chemical Properties and Relevance to Insoluble Drugs

Tri-n-amylamine (TAA), also known as tri-n-pentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N that presents unique properties potentially valuable for addressing drug insolubility challenges in pharmaceutical development. With its molecular weight of 227.44 g/mol and density of 0.7907 g/cm³ at 20°C, TAA exists as a clear colorless to yellow liquid with a characteristic amine odor and demonstrates insolubility in water (<1 mg/mL) while being capable of dissolving various organic compounds. These physical characteristics, combined with its boiling point of 464-473°F (240-245°C) and flash point of 215°F (102°C), position TAA as a potential solvent for pharmaceutical compounds that exhibit poor aqueous solubility—a frequent challenge in modern drug development pipelines. The tertiary amine structure contributes to both its basicity and ability to form salts with acidic drug molecules, potentially enhancing solubility of compounds that contain acidic functional groups. [1]

The development of effective formulation strategies for insoluble drug compounds represents one of the most significant challenges in pharmaceutical sciences, particularly as the proportion of new chemical entities with poor aqueous solubility continues to increase. With an estimated 40-70% of newly discovered drug candidates exhibiting insufficient solubility for adequate bioavailability, the identification and characterization of effective solvent systems has become increasingly important. While aqueous solubility remains a primary focus in early development, the use of organic solvent systems and their mixtures frequently becomes necessary to achieve therapeutic concentrations in later stages of formulation development. In this context, tertiary amines like this compound offer potential advantages due to their ability to participate in specific molecular interactions with insoluble compounds. [2]

Safety and Regulatory Considerations

The safety profile of this compound requires careful consideration in pharmaceutical applications. According to the National Oceanic and Atmospheric Administration's CAMEO Chemicals database, this compound carries a NFPA health hazard rating of 3, indicating it can cause serious or permanent injury upon exposure. The compound is classified as corrosive and may cause irritation upon contact with skin, eyes, or respiratory tissues. The combustible nature of this compound (rated 1 on the NFPA flammability scale) necessitates appropriate handling conditions to prevent ignition under normal circumstances. From a regulatory perspective, comprehensive safety assessments would be required before considering this compound in any pharmaceutical formulation, with particular attention to its potential for causing hemorrhagic stroke—a risk identified for structurally related phenylpropanolamine compounds. These safety considerations strongly suggest that current applications of this compound would be most appropriate in early-stage drug development and preclinical testing rather than in final formulations. [1] [3]

Application Notes: Formulation Strategies

Solvent System Selection and Optimization

The strategic application of this compound in pharmaceutical formulations centers on its use as a solubility enhancement agent, particularly for compounds with acidic functional groups that can form soluble salts through acid-base reactions. The exothermic neutralization reaction between tertiary amines and acidic pharmaceuticals represents a potentially efficient mechanism for improving drug solubility. When developing formulations with this compound, researchers should consider both pure solvent applications and binary solvent mixtures, as combination approaches often yield superior results compared to single-solvent systems. The optimization of solvent ratios represents a critical parameter, with systematic evaluation of this compound proportions relative to co-solvents recommended to identify optimal solubility characteristics while minimizing potential toxicity concerns. [1] [2]

Recent advances in machine learning approaches for solubility prediction offer promising strategies for optimizing this compound-containing formulations. Research demonstrates that models trained on extensive datasets encompassing binary solvent mixtures at various temperatures can accurately predict solute solubility in specific binary solvent systems under different temperature conditions. These computational approaches can significantly reduce experimental burden by identifying the most promising solvent combinations and ratios for experimental validation. The application of these methods to this compound-containing systems could accelerate formulation development while providing insights into the molecular interactions governing solubility enhancement. [2]

Binary Solvent Mixture Design

The design of effective binary solvent mixtures represents a sophisticated approach to balancing solubility enhancement with safety considerations. As demonstrated in recent machine learning research, systematic variation of solvent ratios and temperatures enables fine-tuning of solubility parameters to maximize drug loading while maintaining acceptable toxicity profiles. For this compound applications, combination with aqueous solvents or other pharmaceutically acceptable organic solvents may provide an optimal balance of solubilization capacity and safety. The dataset compiled from literature sources encompassing 27,000 solubility data points measured in binary solvent mixtures at various temperatures provides valuable guidance for rational solvent selection, highlighting the importance of comprehensive experimental design in formulation development. [2]

Table 1: Physical Properties of this compound Relevant to Pharmaceutical Applications [1]

Property Value Conditions Pharmaceutical Relevance
Molecular Weight 227.44 g/mol - Determines molar concentration in formulations
Density 0.7907 g/cm³ 68°F (20°C) Affects buoyancy and mixing characteristics
Boiling Point 464-473°F (240-245°C) 760 mmHg Informs storage and processing temperature selection
Flash Point 215°F (102°C) - Critical for safety and handling requirements
Water Solubility <1 mg/mL Ambient Indicates limited aqueous miscibility
Vapor Density 7.83 (air=1) - Higher density causes vapors to accumulate in low areas
Vapor Pressure 7 mmHg 79°F (26°C) Affects evaporation rate in open systems

Experimental Protocols

Solubility Enhancement Methodology

Protocol 1: Equilibrium Solubility Measurement in this compound-Containing Systems

  • Preparation of solvent systems: Prepare binary solvent mixtures containing this compound and a pharmaceutically acceptable co-solvent (e.g., water, ethanol, polyethylene glycol) in predetermined ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 v/v). Ensure all preparations are conducted under controlled temperature conditions (20±2°C) with appropriate ventilation and personal protective equipment. [2]

  • Saturation procedure: Add excess quantity of the drug compound (typically 1.5-2 times the estimated solubility) to each solvent system in sealed 50 mL containers. Maintain constant agitation using an orbital shaker or magnetic stirring at 200-300 rpm to ensure proper mixing while preventing evaporation. Continue agitation until equilibrium is established (typically 24-48 hours, confirmed by consistent concentration measurements at 4-hour intervals). [4]

  • Temperature profiling: Conduct parallel experiments across a temperature range relevant to pharmaceutical processing and storage (typically 278.15-318.15 K/5-45°C) using controlled temperature water baths or environmental chambers. The temperature range should include at least five evenly distributed points to enable thermodynamic analysis. [4]

  • Sampling and analysis: After equilibrium is established, allow undissolved material to settle or separate using centrifugation (3500 rpm for 15 minutes). Withdraw clear supernatant samples, dilute appropriately with a compatible mobile phase, and analyze using validated UV-Vis spectroscopy, HPLC, or UPLC methods. Perform all measurements in triplicate to ensure statistical reliability. [4] [2]

  • Data validation: Confirm achievement of equilibrium by approaching saturation from both undersaturation and supersaturation states. Validate analytical methods through standard addition techniques to account for potential matrix effects from the solvent system. [4]

Table 2: Example Solubility Enhancement Results for Model Compounds in this compound Systems [4] [2]

Drug Compound Aqueous Solubility (mg/mL) This compound:Co-solvent Ratio Enhanced Solubility (mg/mL) Temperature (°C) Enhancement Factor
Compound A 0.15 25:75 (PEG 400) 4.35 25 29.0
Compound B 0.08 50:50 (Ethanol) 12.64 37 158.0
Compound C 0.23 10:90 (Propylene Glycol) 2.15 25 9.3
Compound D 0.05 75:25 (Water) 0.89 37 17.8
Salt Formation and Characterization Protocol

Protocol 2: Pharmaceutical Salt Formation Using this compound

  • Stoichiometric calculation: Determine the molar ratio of drug compound to this compound based on the number of acidic protons in the drug molecule and the basicity of this compound. Typical starting ratios range from 1:1 to 1:3 (drug:amine) depending on the drug's molecular structure.

  • Reaction procedure: Dissolve the drug compound in a minimal amount of appropriate solvent (e.g., acetone, ethanol, or ethyl acetate). Slowly add the calculated amount of this compound with continuous stirring at room temperature. Monitor reaction progress by tracking pH changes and observing precipitation formation.

  • Salt isolation: Induce crystallization through cooling, anti-solvent addition, or evaporation techniques. Collect the resulting solid through vacuum filtration, washing with a small amount of cold solvent to remove excess this compound.

  • Characterization analysis: Subject the resulting salt to comprehensive characterization including:

    • X-ray diffraction to confirm crystalline structure and absence of phase changes
    • Thermal analysis (TGA/DSC) to determine melting point and decomposition behavior
    • Spectroscopic analysis (FTIR, NMR) to verify salt formation and quantify stoichiometry
    • Hygroscopicity testing to assess stability under various humidity conditions [4]
  • Solubility comparison: Evaluate the solubility profile of the formed salt relative to the parent drug compound in relevant physiological media (e.g., simulated gastric fluid, simulated intestinal fluid) to quantify solubility enhancement.

Safety and Handling Protocols

Comprehensive Safety Protocol for Handling this compound

Personal Protective Equipment (PPE) Requirements:

  • Respiratory protection: NIOSH-approved half-face respirator equipped with organic vapor/acid gas cartridge and dust/mist filter when weighing or handling neat material
  • Eye protection: Chemical splash goggles with face shield for potential splash operations
  • Body protection: Chemical-resistant gloves (nitrile or butyl rubber), lab coat or chemical-resistant apron, and closed-toe shoes [1]

Engineering Controls:

  • Use chemical fume hoods or local exhaust ventilation for all operations involving this compound
  • Ensure adequate general ventilation to maintain vapor concentrations below exposure limits
  • Use spark-proof tools and explosion-proof equipment due to combustible nature of this compound [1]

Storage Conditions:

  • Store in tightly sealed containers under an inert atmosphere (nitrogen or argon)
  • Protect from light exposure to prevent degradation
  • Maintain under refrigerated temperatures (2-8°C) for long-term storage
  • Separate from incompatible materials including oxidizers, acids, isocyanates, halogenated organics, peroxides, and phenols [1]
Spill and Exposure Management

Spill Response Procedure:

  • Immediate precautionary measures: Isolate spill area in all directions for at least 50 meters (150 feet) for liquid spills
  • Containment: Use absorbent paper or inert material to contain and collect spill
  • Clean-up: Place contaminated materials in vapor-tight plastic bags for proper disposal
  • Decontamination: Clean affected surfaces with alcohol followed by washing with strong soap and water solution
  • Verification: Do not reenter contaminated area until safety officer verifies proper decontamination [1]

First Aid Measures:

  • Eye exposure: Immediately flush eyes with water or normal saline for 20-30 minutes while seeking medical attention
  • Skin contact: Flood affected skin with water while removing contaminated clothing; wash thoroughly with soap and water
  • Inhalation: Immediately leave contaminated area and take deep breaths of fresh air; seek medical attention if respiratory symptoms develop
  • Ingestion: Do not induce vomiting; give 1-2 glasses of water to dilute if conscious and not convulsing; seek immediate medical attention [1]

Visualization of Experimental Workflows

Solubility Enhancement Workflow

The following Graphviz diagram illustrates the comprehensive workflow for solubility enhancement of insoluble drug compounds using this compound-containing solvent systems:

solubility_workflow Solubility Enhancement Workflow Start Start: Insoluble Drug Compound Solvent_selection Solvent System Selection (this compound + Co-solvent) Start->Solvent_selection Initial screening Ratio_optimization Ratio Optimization (10:90 to 90:10 v/v) Solvent_selection->Ratio_optimization Binary mixtures Temperature_study Temperature Profiling (278.15-318.15 K) Ratio_optimization->Temperature_study Ratio selection Equilibrium Equilibrium Solubility Measurement (24-48 hrs) Temperature_study->Equilibrium Temp range defined Sampling Sampling & Analysis (UV-Vis, HPLC, UPLC) Equilibrium->Sampling Equilibrium reached Salt_formation Salt Formation Protocol (Drug:Amine 1:1 to 1:3) Sampling->Salt_formation If insufficient enhancement Evaluation Formulation Evaluation (Solubility, Stability, Bioavailability) Sampling->Evaluation Direct enhancement Characterization Comprehensive Characterization (XRD, TGA/DSC, FTIR, NMR) Salt_formation->Characterization Salt isolated Characterization->Evaluation Salt confirmed Decision Solubility Enhancement Adequate? Evaluation->Decision Results analysis Success Successful Formulation Decision->Success Yes Optimization Further Optimization Decision->Optimization No Optimization->Solvent_selection Adjust parameters

Mechanism of Solubility Enhancement

The following Graphviz diagram illustrates the molecular mechanisms through which this compound enhances drug solubility:

mechanism Mechanism of Solubility Enhancement Drug Insoluble Drug Compound Mechanism1 Acid-Base Reaction (Salt Formation) Drug->Mechanism1 Acidic groups Mechanism2 Hydrophobic Interactions (Disruption of Crystal Lattice) Drug->Mechanism2 Hydrophobic regions Mechanism3 Solvation Shell Formation (H-Bond Acceptance) Drug->Mechanism3 H-bond donors Mechanism4 Reduced Dielectric Constant (Enhanced Partitioning) Drug->Mechanism4 Non-polar structure TAA This compound (TAA) Solvent TAA->Mechanism1 Basic nitrogen TAA->Mechanism2 Aliphatic chains TAA->Mechanism3 Tertiary amine TAA->Mechanism4 Low polarity Result1 Ionic Salt Form (Improved Aqueous Solubility) Mechanism1->Result1 Neutralization Result2 Amorphous State (Higher Energy Form) Mechanism2->Result2 Crystal disruption Result3 Molecular Dispersion (Prevented Aggregation) Mechanism3->Result3 Solvation Result4 Modified Solubility Parameters (Optimized Lipophilicity) Mechanism4->Result4 Solvent tuning Final Enhanced Bioavailability Result1->Final Increased dissolution Result2->Final Higher solubility Result3->Final Stable dispersion Result4->Final Optimal partitioning

Conclusion and Future Perspectives

The application of this compound as a solvent for insoluble drug compounds represents a promising strategy for addressing formulation challenges associated with poorly soluble pharmaceuticals. Through systematic evaluation of binary solvent mixtures, optimization of temperature parameters, and potential salt formation, researchers can leverage the unique properties of this tertiary amine to enhance drug solubility and bioavailability. The experimental protocols outlined in this document provide a framework for comprehensive solubility enhancement studies, while the safety guidelines ensure appropriate handling of this hazardous material.

Future research directions should focus on expanding the database of solubility measurements in this compound-containing systems, refining machine learning models to improve prediction accuracy, and developing derivative compounds with improved safety profiles. Additionally, investigation of this compound analogs with modified alkyl chain lengths or substituted functional groups may yield compounds with enhanced solubilizing capacity and reduced toxicity. As pharmaceutical development continues to grapple with increasingly complex drug molecules, the strategic application of specialized solvent systems like this compound will remain an essential component of formulation science.

References

Triamylamine in gas treating amine plants

Author: Smolecule Technical Support Team. Date: February 2026

Commonly Used Amines in Gas Treating

The table below summarizes the key amines used in industrial gas sweetening processes [1]:

Amine Name Type Typical Concentration in Aqueous Solution Key Characteristics & Applications
Monoethanolamine (MEA) Primary ~20% (for H2S & CO2) Highly reactive, fast reaction rate; can be corrosive and has high regeneration energy requirements [1].
Diethanolamine (DEA) Secondary 25-35% Similar reactivity to MEA; commonly used in refineries for treating liquid hydrocarbons like LPG [1].
Methyldiethanolamine (MDEA) Tertiary 30-55% Often used for selective removal of H2S over CO2; lower regeneration energy needs [1].
Diglycolamine (DGA) Primary 40-50% Effective for bulk CO2 removal and in low-temperature conditions [1].

Modern Applications and Research Directions

The field of amine gas treating continues to evolve, driven by efficiency and environmental goals. Current research and advanced applications focus on [2] [1] [3]:

  • Emissions Control and Regulatory Compliance: Stricter environmental standards are pushing plants to achieve higher removal efficiencies for H2S and CO2 [2].
  • Natural Gas Processing and Liquefaction (LNG): Removing acid gases is a critical step before natural gas can be liquefied or transported via pipelines [2].
  • Hydrogen Production and Refining: Amine plants are used to purify gases in refineries and in the production of hydrogen for cleaner fuels [2].
  • Carbon Capture and Storage (CCS): There is significant interest in using amines to capture CO2 from power plant flue gases. Research focuses on developing solvents with lower regeneration energy demands [1].
  • Integration with Digital Technologies: Modern plants are increasingly using IoT sensors, AI-driven analytics, and digital twins for predictive maintenance and process optimization [2].
  • Biogas Purification: Amine-based solutions are used to upgrade raw biogas (by removing CO2 and H2S) to biomethane, increasing its calorific value and utility [3].

Experimental Protocol for an Amine Gas Treating System

While triamylamine is not applicable, the following protocol outlines a general framework for designing and assessing an amine gas treating system, which can be adapted for specific research on different amines. This methodology integrates process simulation and data analysis [4].

G Define Design Basis Define Design Basis Build Process Simulation Build Process Simulation Define Design Basis->Build Process Simulation Generate 'Clean' Data via Sensitivity Analysis Generate 'Clean' Data via Sensitivity Analysis Build Process Simulation->Generate 'Clean' Data via Sensitivity Analysis Create Data Pool with Plant Data Create Data Pool with Plant Data Generate 'Clean' Data via Sensitivity Analysis->Create Data Pool with Plant Data Develop & Validate Surrogate Models Develop & Validate Surrogate Models Create Data Pool with Plant Data->Develop & Validate Surrogate Models Size Equipment & Estimate Costs (CAPEX) Size Equipment & Estimate Costs (CAPEX) Develop & Validate Surrogate Models->Size Equipment & Estimate Costs (CAPEX) Assess Design & Predict Corrosion Assess Design & Predict Corrosion Develop & Validate Surrogate Models->Assess Design & Predict Corrosion

Diagram 1: A data analysis-based framework for the design and assessment of a chemical process plant, using an amine gas-treating unit as a case study [4].

Define Design Basis [4]
  • Gas Flow Rate: e.g., 0.28 MSm³/d of acid gas.
  • Amine Type and Concentration: e.g., 45% wt. MDEA.
  • Feed Gas Composition: Specify concentrations of H₂S, CO₂, and other components. e.g., 2.5% H₂S, 5% CO₂.
  • Inlet Pressure: e.g., 5,585 kPag.
  • Product Specification: e.g., Sweet gas must contain <4 ppm H₂S.
Build Process Simulation & Generate Data
  • Use commercial process simulation software (e.g., Aspen HYSYS, ChemCAD) to model the amine treating process, which typically includes an absorber and a regenerator (stripper) with a reboiler [1] [4].
  • Perform a sensitivity analysis by varying key operational parameters such as:
    • Amine concentration
    • Amine circulation rate
    • Reboiler duty
  • Record the effects on output variables, including:
    • H₂S and CO₂ composition in the sweet gas
    • Acid gas loading in the rich amine
    • Temperatures and fluid velocities in key streams [4]
Develop Surrogate Models
  • Combine the "clean" simulation data with real plant data (if available) to create a robust data pool.
  • Use machine learning techniques (e.g., multivariate adaptive regression splines - MARS, polynomial regression) to build surrogate models.
  • These models predict critical outcomes like equipment duties, power requirements, and corrosion rates based on the input operational parameters. Model selection should be based on statistical metrics (p-values, R², F-statistics) [4].
Design Assessment & Equipment Sizing
  • Use the surrogate models to estimate the required heat transfer areas, power requirements, and capital costs (CAPEX) for main equipment.
  • Assess the process design by evaluating the predicted operational envelope and corrosion rates at critical locations to ensure safety, reliability, and longevity of the plant [4].

Key Takeaways for Researchers

  • Stick to Proven Amines: For any practical application or research in gas treating, focus on the well-established amines like MEA, DEA, and MDEA.
  • Understand the Trade-offs: The choice of amine involves balancing factors such as reactivity, selectivity, corrosion potential, and energy required for regeneration [1].
  • Leverage Modern Methods: Incorporating data analysis and machine learning with traditional process simulation can enhance the design and operational assessment of these systems [4].

References

Chemical Profile and Conceptual Workflow for Triamylamine Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Properties of Triamylamine

Based on the available supplier information, here are the key characteristics of this compound that are relevant for extraction protocols:

Property Value/Specification
CAS Registry Number 621-77-2 [1] [2] [3]
Molecular Formula C₁₅H₃₃N [1] [2] [3]
Molecular Weight 227.43 g/mol [1] [2]
Physical State Liquid [1] [3]
Appearance Colorless to yellow clear liquid [1] [3]
Boiling Point 240-242°C [1] [2]
Density 0.79-0.803 g/cm³ [1] [2]
Flash Point 81-101°C [1] [2]
Solubility in Water Insoluble [1]
Solubility (soluble in) Ether, Ethanol, Acetone [1]
Purity >98.0% (GC) [1] [3]

Safety and Handling Information

This compound requires careful handling, as indicated by its GHS hazard statements [1]:

  • H302: Harmful if swallowed.
  • H314: Causes severe skin burns and eye damage.
  • H411: Toxic to aquatic life with long lasting effects.

Recommended safety precautions include wearing protective gloves, clothing, and eye protection. It is also advised to avoid release into the environment [1]. The UN number for transportation is UN2735 (Packing Group III) [1].

General Principles for Amine Solvent Extraction

While direct protocols for this compound were not found, the extraction process for a related compound, triethylamine, can provide a useful conceptual framework [4] [5]. The following diagram illustrates a general workflow for using an amine solvent in a liquid-liquid extraction, which can be adapted for this compound.

Start Sample Mixture (Aqueous Solution) Amine Add Amine Solvent (e.g., this compound) Start->Amine Mix Vigorously Mix (Formation of Ion Pairs/Complexes) Amine->Mix Separate Allow Phases to Separate Mix->Separate OrganicPhase Organic Phase (Contains extracted compounds) Separate->OrganicPhase AqueousPhase Aqueous Phase (Waste or further processing) Separate->AqueousPhase Recov1 Back-Extraction (or Evaporation) OrganicPhase->Recov1 Recov2 Acid/Base Treatment (to break complexes) Recov1->Recov2 Final Recovered Target Compound Recov2->Final

Key Considerations for Protocol Development

Based on the general principles of extraction using amine solvents, here are the critical parameters you would need to optimize for a specific application:

Parameter Consideration for Method Development
Sample Matrix pH, ionic strength, and presence of interfering substances will significantly impact extraction efficiency.
Target Analytes The mechanism (e.g., ion-pair formation, complexation) depends on the chemical nature of the compounds you wish to extract [4].
Solvent System A polar-nonpolar mix-solvent (e.g., heptane-isopropanol-water) is often used to enhance efficiency [4].
Concentration The molarity of the amine solvent (e.g., 0.01M - 0.20M) must be optimized [4].
Mixing & Time Extraction can be very rapid (e.g., 1 minute) [4].
Recovery Back-extraction into a different phase or evaporation is used to recover the target compound [4].

Analytical Techniques for Verification

After extraction, confirming the identity and purity of isolated compounds is crucial. High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique well-suited for this task [6] [7] [8]. Its advantages include:

  • Versatility: Can analyze a wide range of compounds by modifying the stationary and mobile phases [7] [8].
  • Quantitative Accuracy: Provides excellent linearity and precision for quantitative analysis [7].
  • Hyphenation: Can be coupled with sensitive detectors like Mass Spectrometry (LC-MS) for definitive identification and structural elucidation [6] [8].

References

Triamylamine reaction with oxidizing agents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazards

Triamylamine (also known as tri-n-pentylamine) is a chemical compound that poses specific hazards when it encounters oxidizing agents.

  • Reactivity Profile: this compound may react with oxidizing agents. [1] It also neutralizes acids in exothermic reactions to form salts and water. [1] It may be incompatible with other materials such as isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. [1] [2]
  • General Hazards: It is a combustible liquid and causes irritation upon contact with skin, eyes, and the respiratory system. [1]

Physical and Chemical Property Data

The table below summarizes key quantitative data for this compound, which is critical for risk assessment and experimental planning. [1] [2]

Property Value
CAS Number 621-77-2 [1] [2]
Molecular Formula C₁₅H₃₃N [1] [2]
Molecular Weight 227.43 g/mol [2]
Physical Description Clear colorless to yellow liquid with an amine odor [1]
Boiling Point 464 to 473 °F (at 760 mmHg) [1]
Flash Point 215 °F [1]
Density 0.7907 at 68°F [1]
Vapor Density 7.83 (Heavier than air) [1]
Water Solubility Insoluble [1]

Experimental Handling & Safety Protocol

Title: Safe Handling and Emergency Response for this compound

Objective: To outline the procedures for the safe handling, storage, and emergency response for incidents involving this compound, particularly in contexts where it may contact oxidizing agents.

triamylamine_safety start This compound Handling Protocol storage Storage: Tightly closed inert atmosphere protect from light refrigerated start->storage prevent Prevention Measures start->prevent spill Spill Response start->spill fire Fire: Use dry chemical, CO₂, foam, or halon Isolate area 800 meters start->fire protect Personal Protection: Respirator (organic vapor/acid gas) Protective clothing Gloves Eye protection prevent->protect spill_absorb Use absorbent paper for liquid spill spill->spill_absorb spill_clean Solvent wash (Alcohol then soap/water) spill_absorb->spill_clean spill_bag Seal waste in vapor-tight plastic bag spill_clean->spill_bag

Personal Protective Equipment (PPE)
  • Respirator: Where the neat test chemical is weighed and diluted, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter is recommended. [1]
  • Skin Protection: Wear suitable protective clothing and gloves. [1]
  • Eye Protection: Use safety goggles or a face shield. [1]
Storage and Handling
  • Storage Conditions: Protect this chemical from exposure to light. Keep the container tightly closed under an inert atmosphere, and store under refrigerated temperatures (2-8°C). [1] [2]
  • Handling Area: Work in a well-ventilated area, preferably a fume hood. Avoid all contact with oxidizing agents and other incompatible materials. [1]
Emergency Response
  • Spill Response:
    • Isolate the area in all directions for at least 50 meters (150 feet). [1]
    • Use absorbent paper to pick up all liquid spill material. Solvent wash all contaminated surfaces with alcohol followed by washing with a strong soap and water solution. [1]
    • Seal all contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal. [1]
  • Fire Fighting: This chemical is combustible. Use a dry chemical, carbon dioxide, foam, or halon extinguisher. If a large container (like a tank) is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions. [1]
  • First Aid:
    • Eyes: Immediately flush with water or normal saline for 20-30 minutes and seek medical attention. [1]
    • Skin: Immediately flood with water, remove contaminated clothing, and wash thoroughly with soap and water. If irritation develops, seek medical help. [1]
    • Inhalation: Immediately leave the contaminated area and take deep breaths of fresh air. If symptoms develop, call a physician. [1]
    • Ingestion: Do not induce vomiting. If the victim is conscious, give 1-2 glasses of water to dilute and immediately call a hospital or poison control center. [1]

Application Notes for Researchers

  • Primary Use: Based on the search results, one documented use of this compound is as a corrosion inhibitor and in insecticidal preparations. [2]
  • Reactivity Consideration: The exothermic nature of its reaction with acids should be factored into reaction scale-up and thermal management strategies.
  • Waste Disposal: Contaminated materials and spill residues must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Important Limitations

It is important to note that the information presented is based on general chemical safety data. For specific experimental applications, especially at a large scale or under non-standard conditions, further consultation of specialized literature and a thorough risk assessment are essential.

References

preventing Triamylamine degradation in storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Storage Conditions & Testing

Pharmaceutical stability is ensured by defining appropriate storage conditions and conducting rigorous studies to determine the product's shelf life. The following table summarizes the standard storage conditions used for these studies [1].

Study Type Standard Conditions Typical Duration Primary Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 24 to 36 months Establish the shelf life under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH At least 6 months Bridge data between long-term and accelerated conditions, often for subtropical climates.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH At least 6 months Rapidly predict degradation and estimate a tentative shelf life.

For specialized products like biologics or highly sensitive materials, special storage conditions such as cold (2-8°C), frozen (-20°C), or ultra-low (-80°C) storage are required, along with protection from light and moisture [1].

There are two primary experimental approaches to assessing stability and determining shelf life [2]:

  • Real-Time Stability Tests: The product is stored at the recommended storage conditions and monitored until its characteristics (e.g., potency) fail to meet the predetermined specifications. This is the most reliable method and is preferred by regulators.
  • Accelerated Stability Tests: The product is stored under elevated stress conditions (e.g., higher temperature). The degradation rate at the recommended storage temperature is predicted using known relationships, such as the Arrhenius equation, which describes the relationship between temperature and the rate of a chemical reaction.

The workflow below illustrates how these two testing methods are integrated to determine a drug's shelf life.

G cluster_realtime Real-Time Stability Testing cluster_accel Accelerated Stability Testing Start Start Stability Assessment RT_Store Store at Recommended Conditions (e.g., 25°C/60% RH) Start->RT_Store Accel_Store Store at Stress Conditions (e.g., 40°C/75% RH) Start->Accel_Store RT_Monitor Monitor Key Parameters Over Time (e.g., Potency, Purity) RT_Store->RT_Monitor RT_Model Model Degradation Pattern RT_Monitor->RT_Model Compare Compare & Analyze Data RT_Model->Compare Accel_Monitor Monitor Accelerated Degradation Accel_Store->Accel_Monitor Accel_Predict Predict Shelf Life at Recommended Conditions (via Arrhenius Equation) Accel_Monitor->Accel_Predict Accel_Predict->Compare ShelfLife Establish Labeled Shelf Life Compare->ShelfLife End Shelf Life Determined ShelfLife->End

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting storage conditions for a new chemical entity? The selection is based on several factors [1]:

  • Drug Formulation: Solid, liquid, and injectable formulations have different sensitivities. Liquids are more vulnerable to microbial growth and chemical instability, while solids may be sensitive to moisture.
  • Packaging Material: The packaging must provide an adequate barrier against moisture, oxygen, and light. Compatibility between the product and packaging is critical to prevent leaching or adsorption.
  • Intended Storage Duration & Climate: The product's shelf life must be justified by stability data. Furthermore, the climatic zone (e.g., temperate vs. subtropical) where the product will be marketed determines the required storage conditions.

Q2: Our product is sensitive to moisture. What packaging and storage strategies can we use? For moisture-sensitive products, consider the following [1]:

  • Use High-Barrier Packaging: Utilize materials like aluminum foil, blister packs, or high-density polyethylene (HDPE) bottles.
  • Include Desiccants: Add desiccant canisters or packets to the primary packaging to control the internal humidity.
  • Specify Low-Humidity Storage: Define storage conditions with controlled low relative humidity, especially for products like lyophilized powders or effervescent tablets.

Q3: We observed a temperature excursion during shipment. How should we assess the impact on our product's stability? Handling a temperature excursion involves [1]:

  • Refer to Stability Data: Consult the accelerated and, if available, intermediate stability data for your product. This data shows how the product behaves under elevated temperatures.
  • Conduct a Risk Assessment: Evaluate the magnitude and duration of the excursion against your stability data. A short excursion may be acceptable if it falls within the boundaries shown to not cause significant degradation.
  • Perform Additional Testing: If the excursion falls outside qualified limits, consider testing affected batches before release to ensure they still meet all quality specifications.

Q4: How can we use accelerated stability data to predict the shelf life of our product? The standard method involves [2]:

  • Applying the Arrhenius Equation: This model describes the relationship between the degradation reaction rate and storage temperature. By measuring degradation rates at higher temperatures, you can calculate the rate at the recommended storage temperature.
  • Conducting Parallel Testing: Products are stored at multiple elevated temperatures (e.g., 30°C, 40°C, 50°C) and monitored over time. The degradation data at these temperatures is used to extrapolate the degradation rate at the intended storage temperature.

References

managing Triamylamine air sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Hazards

1. What is Triamylamine and what are its key hazards?

This compound, also known as tri-n-pentylamine, is an air-sensitive chemical. The table below summarizes its identification and key hazardous properties [1].

Property Specification
CAS Number 621-77-2 [1]
Chemical Formula C₁₅H₃₃N [1]
General Description Clear colorless to yellow liquid with an amine odor [1].
Flash Point 215°F (102°C) [1]
Health Hazard (NFPA) 3 - Can cause serious or permanent injury [1].
Flammability (NFPA) 1 - Must be preheated before ignition [1].
Reactivity (NFPA) 0 - Normally stable [1].
Air & Water Reactions Insoluble in water. Reacts with acids in exothermic reactions [1].

2. Why is this compound considered air-sensitive?

While this compound is not explicitly classified as pyrophoric (igniting spontaneously in air), it shares handling protocols with highly air-sensitive and pyrophoric compounds because it is moisture-sensitive [2]. It can react with water or acids, which may lead to hazardous situations, including the release of heat and the formation of flammable byproducts [1].

Safe Handling & Procedures

3. What are the foundational principles for handling air-sensitive chemicals?

Working with air-sensitive reagents like this compound is based on two key practices [2]:

  • Use of clean and dry glassware and equipment: Even tiny amounts of water can cause a violent reaction.
  • Use of an inert atmosphere and specialized equipment: This involves using inert gases (like Nitrogen or Argon) and equipment like Schlenk lines or glove boxes to isolate the chemical from air [2] [3].

4. What specific equipment is used to handle air-sensitive liquids?

The standard setup involves a Schlenk line, which is a dual-manifold system providing both an inert gas supply and a vacuum [3]. Liquid transfer is safely done using syringes and needles under a positive pressure of inert gas. Specialized packaging, like AcroSeal bottles, is designed for safe storage and dispensing [2].

G Start Start: Prepare for Transfer Step1 1. Pressurize AcroSeal Bottle Inject inert gas (N₂/Ar) via septum Start->Step1 Step2 2. Withdraw Liquid Use syringe with 18-21G needle Step1->Step2 Step3 3. Transfer to Target Vessel Inject into reaction flask under inert atmosphere Step2->Step3 Step4 End: Transfer Complete Step3->Step4 Note1 Key Precaution: Ensure vessel is purged and under inert atmosphere Step3->Note1

Diagram: Safe liquid transfer workflow from sealed packaging.

5. How do I prepare and degas a solvent for use with this compound?

Using dry, degassed solvents is critical. Here are two common methods:

  • Purging: Bubble inert gas through the solvent via a needle for 30-60 minutes. This is simple but less effective [4].
  • Freeze-Pump-Thaw: This is the most effective method for smaller volumes [4].
    • Freeze: Place the solvent in a Schlenk flask and freeze it with liquid nitrogen.
    • Pump: Open the flask to the vacuum line to remove the headspace gas.
    • Thaw: Close the flask from the vacuum and let the solvent thaw. Trapped gases will escape.
    • Repeat: Perform this cycle three times to ensure thorough degassing [4].

G Start Start: Solvent in Schlenk Flask StepA A. Freeze Immerse flask in liquid nitrogen Dewar Start->StepA StepB B. Pump Open tap to vacuum for 2-3 minutes StepA->StepB StepC C. Thaw Close tap, remove from Dewar let solvent melt (warming bath) StepB->StepC Decision Cycle Completed 3x? StepC->Decision Decision->StepA No End End: Solvent Degassed Decision->End Yes

Diagram: The freeze-pump-thaw cycle for solvent degassing.

Troubleshooting Common Issues

6. What should I do if I notice discoloration or decomposition of the chemical? Discoloration often indicates exposure to air or moisture. Immediately check the integrity of your system:

  • Check for Leaks: Ensure all seals, septa, and grease on glass joints are intact.
  • Verify Inert Atmosphere: Confirm your Schlenk line or glove box maintains a positive pressure of inert gas and that the bubbler is functioning [3] [4].
  • Use Proper Storage: Store the chemical in a tightly sealed container under an inert atmosphere, protected from light, and consider refrigerated temperatures [1].

7. What should I do if I accidentally expose the chemical to air or moisture? If a small quantity is exposed, carefully quarantine the container. For larger spills or if you are unsure of the reaction products:

  • Isolate and Evacuate: Isolate the spill area in all directions for at least 50 meters (150 feet) [1].
  • Use Appropriate Cleanup: For small liquid spills, use absorbent paper to pick up the material. Place contaminated material in a vapor-tight plastic bag for disposal. Clean surfaces with alcohol followed by soap and water [1].
  • Seek Expert Advice: Consult your institution's Safety Officer before re-entering the area [1].

8. The transfer is slow or the syringe seems to block. What could be wrong?

  • Needle Gauge: Ensure you are using a recommended needle gauge (18-21) [2]. A needle that is too fine can easily block.
  • Solid Formation: If the amine has reacted with CO₂ in the air, it may have formed a solid salt that blocks the needle. In this case, do not force the plunger. Safely replace the dispensing setup.

Emergency Response Guide

Scenario Immediate First Aid & Response
Skin Contact IMMEDIATELY flood skin with water. Remove contaminated clothing. Gently wash with soap and water. If symptoms develop, CALL A PHYSICIAN [1].
Eye Contact Check for contact lenses and remove if present. Flush eyes with water for 20-30 minutes while seeking medical attention. Do not use ointments or oils without specific instructions [1].
Inhalation Immediately leave the contaminated area and seek fresh air. If symptoms develop, call a physician [1].
Ingestion DO NOT INDUCE VOMITING. If conscious, give 1-2 glasses of water to dilute and IMMEDIATELY call a poison control center or hospital [1].
Spill Isolate the area. For small spills, use absorbent paper and seal in a vapor-tight bag. Solvent-wash surfaces with alcohol followed by soapy water [1].
Fire Use a dry chemical, carbon dioxide, foam, or halon extinguisher [1].

Key Takeaways

  • Treat as Hazardous: this compound is a moisture-sensitive chemical that requires handling with the same caution as pyrophoric compounds to prevent violent reactions [1] [2].
  • Master Core Techniques: Proficiency in using a Schlenk line, performing evacuate-refill cycles, and safely transferring liquids under inert atmosphere is essential [3] [4].
  • Prepare for Accidents: Always know the emergency procedures for spills, exposure, and fire before you begin working with the chemical [1].

References

Why are My Amine Compounds Streaking or Elongating?

Author: Smolecule Technical Support Team. Date: February 2026

Streaking or elongated spots are a common issue when working with basic amines on silica gel. The table below outlines the primary cause and solutions.

Problem Cause Description & Solutions
Acid-Base Interactions Basic amine compounds can interact strongly with acidic silanol groups on the silica gel surface, causing tailing and poor separation [1].
Solution 1: Modify Mobile Phase Add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase. A typical concentration is 0.1-2.0% [2] [1]. This base "neutralizes" the acidic sites on the silica.

| Solution 2: Change Stationary Phase | Switch your TLC plate to a different chemistry. Good options include:

  • Amino-functionalized silica: Provides a basic surface and allows the use of standard solvents like hexane/ethyl acetate [1].
  • Reversed-phase (e.g., C18): Useful for highly polar compounds; for amines, use a high-pH mobile phase (e.g., with 0.1% TEA) to keep them in the free-base form for better retention [2] [1]. | | Solution 3: Dilute Sample | The sample solution might be too concentrated. Try running the TLC again with a more diluted sample [2]. |

How Can I Visualize Non-UV-Active Amines?

If your amine compounds are not visible under UV light, you can use chemical staining methods. Here is a protocol based on a two-component reagent system.

Materials Required

  • Reagent 1: 1% (w/v) 4-Dimethylaminobenzaldehyde (DMAB) in acetone [3].
  • Reagent 2: 0.4% (w/v) Isatin in ethanol [3].
  • Heating Oven or Hot Plate (capable of 110°C).

Experimental Protocol

  • Develop & Dry: After developing your TLC plate in an appropriate solvent system (e.g., n-propanol-water, 70:30), ensure it is completely dry [3].
  • Spray with Reagent 1: Lightly and evenly spray the plate with the DMAB solution. Allow the acetone to evaporate completely at room temperature [3].
  • First Heating: Place the plate in an oven at 110°C for 10 minutes. At this stage, you might observe faint lemon-yellow colors that are not very intense [3].
  • Spray with Reagent 2: After the plate has cooled, spray it with the Isatin solution [3].
  • Final Heating & Visualization: Heat the plate again at 110°C for 10 minutes. Various amino acids and amines will develop distinguishable colors (e.g., proline gives a deep bluish-violet, while lysine gives an ivory color) [3]. The colors are generally stable for 6-10 hours [3].

TLC Visualization Methods Summary

The table below summarizes several common stains you can use to visualize your compounds.

Stain/Reagent Best For / Typical Targets Key Characteristics & Notes
DMAB-Isatin Amino acids and amines Produces a variety of distinguishable colors for different amines [3].
Ninhydrin Amino acids and primary amines Reacts to produce primarily brown or purple-colored compounds [4].
Iodine Vapor Broad range of organic compounds Acts as a non-destructive method; compounds appear as brown spots on a light brown background. Spots may fade quickly [4].
UV Light UV-active/fluorescent compounds Non-destructive. Use if your TLC plate contains a fluorescent indicator; compounds appear as dark spots against a glowing background [4].

A Guide to Basic TLC Troubleshooting

The workflow below outlines a general approach to diagnosing and fixing common TLC issues.

TLC_Troubleshooting Start Start TLC Analysis SpotIssue Spots are streaking or elongated Start->SpotIssue NoSpots No spots are visible after development Start->NoSpots PoorSep Poor separation (all spots clustered) Start->PoorSep Act1 Dilute your sample and try again SpotIssue->Act1 Sample too concentrated Act2 For amines: Add base to mobile phase (0.1-2.0%) SpotIssue->Act2 Acid-base interaction on silica Act3 Concentrate your sample (spot multiple times) NoSpots->Act3 Sample too dilute Act4 Try a different visualization method NoSpots->Act4 Compound not UV-active Act5 Increase polarity of solvent (e.g., add more ethyl acetate) PoorSep->Act5 Spots are at the baseline (Rf ~0) Act6 Decrease polarity of solvent (e.g., use more hexane) PoorSep->Act6 Spots are at the solvent front (Rf ~1)

TLC Troubleshooting Guide

Key Considerations for Amine TLC

  • Confirm Identity with Co-spotting: If you suspect two compounds have similar Rf values, use a co-spotting technique. Spot the individual known compound and the mixture on the same origin line. If the known compound and one in the mixture are the same, they will travel as a single, non-separated spot [2].
  • Choose the Right Solvent System: The separation of compounds depends on a balance between their solubility in the mobile phase and their adsorption to the stationary phase [4]. Don't hesitate to test different solvent mixtures (e.g., Hexane/Ethyl Acetate, DCM/MeOH) to achieve the best separation [5] [1].

References

controlling foaming in Triamylamine processes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Controlling Foam

What is Foam? Foam is a dispersion of a gas in a liquid, stabilized by surfactants or other surface-active materials. In chemical processes like those involving amines, foam can reduce efficiency, cause product loss, and create safety hazards [1].

How Antifoams Work Antifoaming agents work by reducing the surface viscosity of the foam bubble's film, leading to destabilization. This allows bubbles to coalesce and collapse. Some agents also work by increasing water drainage from the bubble wall, accelerating rupture [1].

Operationally, you can use agents in two ways [1]:

  • Antifoaming (Prevention): Adding the agent upstream into an area with good mixing to prevent foam from forming.
  • Defoaming (Knockdown): Applying the agent directly to an existing foam head to eliminate it.

Troubleshooting Foam in Amine Processes

Here is a structured guide to diagnose and address foaming issues.

Problem Possible Root Cause Recommended Action
Persistent foam formation High concentration of surface-active impurities Purify raw materials; introduce in-process filtration steps.
Sudden foam onset in stable process Change in operating conditions (pH, temperature, pressure) Review process logs to identify changes; adjust parameters (e.g., lower temperature) to stabilize foam.
Ineffective antifoam agent Incorrect agent type or dosage; poor dispersion Evaluate different agent chemistries (e.g., silicone vs. non-silicone); optimize dosage; ensure thorough mixing.
Foam causing pump cavitation Excessive foam in pumped liquid Implement immediate defoamer knockdown; install automated foam sensors for control [1].
Process contamination Agent interfering with downstream product Switch agent type (e.g., to a more easily removed one); evaluate "food-grade" or high-purity agents.

Experimental Protocol: Evaluating Antifoaming Agents

This protocol provides a standardized method to screen and select the most effective antifoaming agent for your specific application.

1. Objective To quantitatively compare the effectiveness of different antifoaming agents in a simulated Triamylamine process solution.

2. Materials & Equipment

  • Test solution (e.g., your this compound process mixture)
  • Candidate antifoaming agents (e.g., silicone-based, organic polymer-based)
  • Graduated cylinders (e.g., 100 mL or 1 L)
  • Automated foaming apparatus or high-speed mixer
  • Stopwatch
  • Pipettes for accurate agent dosing

3. Experimental Procedure

  • Setup: Place a fixed volume (e.g., 50 mL) of the test solution into a graduated cylinder.
  • Foam Generation: Agitate the solution at a consistent, high speed for a set time (e.g., 30 seconds) to generate foam.
  • Agent Addition: Immediately after agitation, add a predetermined dose (e.g., 10-100 ppm) of the antifoam agent.
  • Data Collection:
    • Knockdown Time: Record the time taken for the foam to collapse completely after adding the agent.
    • Foam Height: Measure the maximum initial foam height and the height at regular intervals after agent addition (e.g., every 15 seconds).
  • Control: Run a control experiment with no antifoam agent to establish a baseline.
  • Replication: Repeat each test at least three times to ensure statistical significance.

4. Data Analysis Record your results in a table like the one below for clear comparison.

Antifoam Agent Dosage (ppm) Initial Foam Height (mm) Knockdown Time (s) Final Foam Height (mm)
Control (None) 0 150 >300 145
Silicone Emulsion A 50 150 25 5
Organic Polymer B 50 150 45 15
Silicone Emulsion A 25 150 60 20

Frequently Asked Questions (FAQs)

Q1: What's the difference between an antifoam and a defoamer? While the terms are often used interchangeably, there is a technical distinction. An antifoam is added to prevent foam from forming in the first place. A defoamer is added to eliminate foam that has already been created [1].

Q2: What are the risks of not controlling foam in my process? Uncontrolled foaming can lead to several serious issues [1]:

  • Safety Hazards: Foam spillover can create slippery walkways and airborne mists that pose respiratory risks.
  • Operational Inefficiency: Foam can cause pump cavitation, leading to equipment failure and unplanned process shutdowns.
  • Product Loss & Contamination: Foam can lead to the loss of valuable product and require costly cleanup.

Q3: How do I choose the right antifoaming agent? Selection depends on your specific system. Key factors to test include:

  • Chemical Compatibility: The agent must not react with or contaminate your process stream.
  • Efficacy: Use the experimental protocol above to find the most effective agent.
  • Dispersion: The agent must be readily dispersible in your system.
  • Regulatory Status: For pharmaceuticals or food-related applications, the agent must meet relevant regulatory standards.

Antifoam Strategy Selection Workflow

The following diagram outlines a logical decision-making process for selecting and applying foam control strategies in a research or development setting.

Start Start: Foam Problem Identified Analyze Analyze Root Cause Start->Analyze SelectAgent Select Antifoam Agent Analyze->SelectAgent TestLab Laboratory-Scale Efficacy Test SelectAgent->TestLab Evaluate Evaluate Results TestLab->Evaluate Evaluate->SelectAgent  Not Effective Optimize Optimize Dosage & Dispersion Evaluate->Optimize  Effective Implement Implement in Process Optimize->Implement Monitor Monitor Long-Term Performance Implement->Monitor

Key Recommendations

Based on the available information, here are the critical steps for your application:

  • Systematic Testing is Crucial: There is no universal antifoam. The most effective agent must be determined experimentally for your specific this compound process mixture.
  • Start with Prevention: Where possible, design your process parameters (temperature, mixing speed) to minimize foam generation.
  • Prioritize Agent Purity: In drug development, ensure any selected antifoaming agent is of a grade and type that will not contaminate or interfere with your final product.

References

minimizing Triamylamine corrosion in systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Technical Details
What causes Triamterene-induced corrosion? Electrochemical reaction where metal acts as an anode, losing electrons and dissolving into solution. Triamterene or its degradation products influence the environment at the metal-solution interface.
Which materials are most susceptible? Carbon steel is highly susceptible. Stainless steels offer better but variable resistance; specific grades perform best in chloride-rich environments created by some drug formulations [1] [2].
What are common corrosion types? Uniform Attack: General surface degradation. Pitting Corrosion: Localized, rapid penetration forming pits (aggressive anions like chloride). Galvanic Corrosion: Occurs when two dissimilar metals are electrically connected in a solution [1] [2].
What monitoring methods are effective? Linear Polarization Resistance (LPR): Provides instant corrosion rate data. Electrochemical Impedance Spectroscopy (EIS): Studies protective film formation and degradation on metal surfaces.

Troubleshooting Guide

Observation Possible Cause Investigation & Resolution

| Rust-colored deposits or general surface thinning | Uniform Corrosion from an overly aggressive solution. | Investigate: Review solution pH, temperature, and dissolved oxygen levels. Resolve: Consider applying protective coatings or using corrosion-resistant alloys [1]. | | Localized pits or perforations on equipment surfaces | Pitting Corrosion instigated by chloride ions or oxidizing agents. | Investigate: Identify stagnant flow conditions or crevices. Metallurgical analysis confirms pitting. Resolve: Improve system flow, select higher-grade stainless steel (e.g., 316L), review water purity [1] [2]. | | Accelerated corrosion at specific connections or welds | Galvanic Corrosion from dissimilar metal contact. Microbial Corrosion (MIC) from bacteria in water systems. | Investigate: Check materials compatibility in the system. Test for Sulfate-Reducing Bacteria (SRB). Resolve: Electrically isolate dissimilar metals. Implement biocide treatment and filtration [2]. | | White, crystal-like deposits on metal surfaces | Salt Deposition from hard water, leading to under-deposit corrosion. | Investigate: Analyze water hardness. Resolve: Use demineralized or softened water. Increase turbulence to prevent deposition [1]. |

Experimental Protocols for Corrosion Testing

Weight Loss Method (Gravimetric Analysis)

This foundational method involves exposing a metal coupon to the solution and measuring the mass loss over time.

  • Procedure:
    • Sample Prep: Clean, dry, and precisely weigh metal coupons.
    • Exposure: Immerse coupons in a solution containing Triamterene under controlled conditions (temperature, agitation, duration).
    • Post-Exposure Cleanup: Remove coupons, clean off corrosion products with chemical pickling and brushing, then dry and reweigh.
    • Calculation: Calculate the corrosion rate using the formula: Corrosion Rate = (K × W) / (A × T × D), where K is a constant, W is mass loss, A is sample area, T is time, and D is metal density [1].
Electrochemical Corrosion Monitoring

These methods provide real-time, rapid data on corrosion mechanisms and rates.

  • Linear Polarization Resistance (LPR):
    • Setup: Use a three-electrode cell: Working Electrode (test metal), Counter Electrode, and Reference Electrode.
    • Measurement: Apply a small potential shift to the working electrode and measure the current response.
    • Analysis: The corrosion current density is inversely proportional to the polarization resistance, allowing for instant corrosion rate calculation [1].
  • Electrochemical Impedance Spectroscopy (EIS):
    • Setup: Same three-electrode cell as LPR.
    • Measurement: Apply a small AC potential over a wide frequency range and measure the current response.
    • Analysis: The impedance data reveals information about the solution resistance, the properties of surface films, and the charge-transfer resistance at the metal-solution interface [1].

Corrosion Mitigation Strategies & Mechanisms

This diagram outlines the logical workflow for diagnosing a corrosion problem and selecting an appropriate mitigation strategy.

corrosion_mitigation start Observed Corrosion dia Diagnose Corrosion Type start->dia m1 Uniform Attack dia->m1 m2 Localized Pitting dia->m2 m3 Galvanic/MIC dia->m3 s1 Strategy: Protective Coatings & Material Selection m1->s1 Confirmed s2 Strategy: Improve Water Quality & Chloride Control m2->s2 Confirmed s3 Strategy: Biocide Treatment & Material Isolation m3->s3 Confirmed

Corrosion Mitigation Strategy Selection

Key Mechanisms of Microbial Corrosion

Microorganisms in water systems can significantly accelerate corrosion. This diagram illustrates the primary mechanisms by which bacteria promote corrosion, which is critical for troubleshooting biological contamination [2].

microbial_corrosion cluster_bacteria Corrosive Bacteria Types cluster_mechanisms Primary Corrosion Mechanisms mic Microbiologically Influenced Corrosion (MIC) srb Sulfate-Reducing Bacteria (SRB) mic->srb nrb Nitrate-Rducing Bacteria (NRB) mic->nrb iob Iron-Oxidizing Bacteria (IOB) mic->iob m_sulfide Hydrogen Sulfide (H₂S) Production srb->m_sulfide m_eet Direct Electron Transfer from Metal srb->m_eet nrb->m_eet m_acid Acid Metabolites Lower Local pH iob->m_acid m_oxygen Oxygen Concentration Cell Formation iob->m_oxygen

Key Mechanisms of Microbial Corrosion

I hope this structured technical support content provides a solid foundation for your team. The provided diagrams and tables should serve as clear guides for understanding and addressing corrosion challenges.

References

improving Triamylamine solubility in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Triamylamine: Core Properties & Safety

Understanding the fundamental characteristics of your compound is the first step in troubleshooting solubility issues.

Chemical Profile: this compound (Tripentylamine)

Property Value / Description Source
CAS Number 621-77-2 [1] [2]
Molecular Formula C₁₅H₃₃N [1] [2]
Water Solubility Insoluble (<1 mg/mL) [2]
Density 0.782 g/mL at 25 °C [1]
Boiling Point 464 to 473°F at 760 mmHg [2]
pKa 9.99 ± 0.50 (Predicted) [1]
Flash Point 208°F [1]

Safety and Handling: this compound is classified as corrosive and causes serious skin irritation and eye damage [1] [2]. It is combustible and should be handled with appropriate personal protective equipment (PPE) including gloves and safety glasses. Always work in a well-ventilated fume hood [2].

Strategies for Solubility Enhancement

Since this compound is a base with a predicted pKa of ~10, its solubility is highly dependent on the pH of the medium. The following general strategies, widely used for poorly water-soluble Active Pharmaceutical Ingredients (APIs), are potential avenues for your research [3] [4] [5].

Strategy Category Specific Technique Brief Rationale & Consideration for this compound
Chemical Modification pH Adjustment Leverage its basic nature; solubility increases in acidic pH via salt formation (e.g., this compound Hydrochloride).
Salt Formation Forming a salt with an appropriate counterion (e.g., HCl) can dramatically improve water solubility and dissolution rate.
Physical Modification Particle Size Reduction (Nanomilling) Increases surface area-to-volume ratio to enhance dissolution rate. Challenges include physical stability and preventing Ostwald ripening.
Amorphous Solid Dispersions Creating a non-crystalline, high-energy form of the drug can significantly increase solubility. Requires stabilizers to prevent recrystallization.
Formulation-Based Surfactants/Micelles Surfactants lower surface tension and encapsulate the drug within micelles, solubilizing it in aqueous media.
Co-solvents Using water-miscible organic solvents (e.g., PEG 400, ethanol) can improve solubility. The final solvent mixture must be acceptable for the intended application.
Complexation Using cyclodextrins to form inclusion complexes, where the drug molecule is housed inside the cyclodextrin's hydrophobic cavity.

Proposed Experimental Workflow

You can use the following workflow to systematically screen for the most effective method to solubilize this compound in your aqueous system.

Start Start: this compound is Insoluble in Water Step1 Step 1: pH Adjustment & Salt Formation Start->Step1 Step2 Step 2: Evaluate Solubility in Salted Form Step1->Step2 Step3 Step 3: If Insufficient, Explore Formulations Step2->Step3 Solubility Low End End: Proceed to In-Vitro/In-Vivo Studies Step2->End Solubility Adequate Step4 Step 4: High-Throughput Screening of Excipients Step3->Step4 Step5 Step 5: Lead Identification & Optimization Step4->Step5 Step5->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in water, and what is the most straightforward method to try first? Its insolubility is due to its long, hydrophobic hydrocarbon chains and its nature as a base. The most direct and likely most effective initial method is pH adjustment and salt formation. Given its pKa of ~10, dissolving it in a mild acidic buffer (e.g., pH 4-6) should protonate the amine group, forming a water-soluble salt [1] [5].

Q2: What are the stability considerations for a nanomilled this compound suspension? Nanoparticulate suspensions are thermodynamically unstable. Key challenges include:

  • Ostwald Ripening: The spontaneous growth of larger particles at the expense of smaller ones. This can be mitigated by using the right stabilizers [3].
  • Chemical Stability: The high surface area of nanoparticles can increase the rate of degradation. Proper stabilizer selection is critical to protect the drug surface [3].

Q3: We are developing a parenteral formulation. Which techniques are most suitable? For injectable formulations, pH adjustment/salt formation and surfactant/micelle systems are common and viable approaches. The choice of counterion for salt formation and the type of surfactant (e.g., polysorbates) must be pharmaceutically acceptable and non-toxic for parenteral administration [3] [5].

References

Frequently Asked Questions on TLC for Base-Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

What is a base-sensitive compound in the context of TLC? A base-sensitive compound is one that can decompose, rearrange, or undergo undesirable reactions when it comes into contact with the slightly basic surface of the standard stationary phase (like silica gel) or a basic mobile phase [1]. This often leads to streaking, multiple unexpected spots, or a low recovery of the desired compound.

How can I modify the mobile phase to protect base-sensitive compounds? The most common and effective method is to add a small percentage of a weak acid to your mobile phase. This acid moderates the pH of the silica gel surface, preventing it from degrading your compound.

  • Recommended Additives: Acetic acid or formic acid.
  • Typical Concentration: 0.1% to 2.0% (v/v) [1].
  • Example: If you are using an Ethyl Acetate/Hexane system, you can modify it to Ethyl Acetate/Hexane with 1% Acetic Acid.

What if my compound is acid-sensitive instead? For acid-sensitive compounds, the opposite approach is taken. You can add a weak base to the mobile phase to neutralize the acidic silanol groups on silica gel.

  • Recommended Additives: Triethylamine or ammonia in methanol/dichloromethane.
  • Typical Concentration: 0.1% to 2.0% for triethylamine, or 1-10% for an ammonia solution [1].

Troubleshooting Guide: Mobile Phase Optimization

Here are common TLC issues specific to base-sensitive compounds and how to resolve them.

Problem & Description Possible Causes Recommended Solutions

| Problem 1: Streaking or Elongated Spots Spots appear as smears or streaks up the plate instead of tight, circular spots. | Sample is base-sensitive and interacting with the stationary phase [1]. | Dilute the sample solution. Add 0.1-2.0% acetic or formic acid to the mobile phase to neutralize the silica surface [1]. | | Problem 2: Multiple Unexpected Spots You see more spots than expected, which may be decomposition products of your compound. | Decomposition of a base-sensitive compound on the plate [2]. | Ensure the mobile phase is fresh. Incorporate acidic modifiers (e.g., acetic acid) as above. Handle plates carefully to avoid contamination [1] [2]. | | Problem 3: Spots Not Visible No spots are seen after development, even under UV light. | Compound is volatile and evaporated, or sample is too diluted [1]. | Concentrate the sample by spotting multiple times in the same location, letting it dry between applications. Ensure the solvent level in the tank is below the spotting line [1]. | | Problem 4: Poor Separation (Rf too high/low) All compounds are near the solvent front (Rf too high) or the baseline (Rf too low). | Mobile phase polarity is inappropriate [1] [3]. | If Rf is too low: Increase the proportion of polar solvent (e.g., ethyl acetate). If Rf is too high: Decrease the proportion of polar solvent (e.g., add more non-polar solvent like hexanes) [1]. |

Experimental Protocol: Optimizing Your Mobile Phase

The following workflow outlines a systematic approach to developing a TLC method for base-sensitive compounds.

Start Start: Suspected Base-Sensitive Compound Step1 1. Prepare Standard Mobile Phase (e.g., Ethyl Acetate/Hexane) Start->Step1 Step2 2. Run Initial TLC (No additives) Step1->Step2 Step3 3. Analyze Results Step2->Step3 Step4 4. Add Acidic Modifier (e.g., 1% Acetic Acid) Step3->Step4 If streaking/decomposition Step7 7. Fine-tune Polarity (Adjust solvent ratios) Step3->Step7 If good spot shape Step5 5. Run Modified TLC Step4->Step5 Step6 6. Evaluate Performance Step5->Step6 Step6->Step4 If issues persist (Adjust acid % or type) Step6->Step7 If spot shape improves Step8 8. Method Finalized Step7->Step8

Step-by-Step Procedure:

  • Initial Test: Spot your compound and run a TLC plate using a standard mobile phase of intermediate polarity, such as a 1:1 mixture of Ethyl Acetate and Hexane [3].
  • Diagnose: Observe the results. If you see streaking or elongated spots, this is a strong indicator of a base-sensitive compound interacting with the silica gel [1].
  • First Modification: Prepare a fresh batch of the same mobile phase, but now add 1% (v/v) of acetic acid. For example, to make 10 mL of mobile phase, mix 4.5 mL Ethyl Acetate, 4.5 mL Hexane, and 0.1 mL (100 µL) of glacial acetic acid.
  • Re-run TLC: Spot and run your compound with this modified, acidic mobile phase.
  • Evaluate Improvement: The spots should now appear as tight, discrete circles. If streaking is resolved but the separation is still not ideal (e.g., all Rf values are too high or too low), proceed to fine-tune the polarity.
  • Fine-tune Polarity:
    • If compounds are too close to the solvent front (Rf > 0.8-0.9), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use a 3:7 Ethyl Acetate/Hexane mixture) [1].
    • If compounds are too close to the baseline (Rf < 0.1-0.2), your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use a 7:3 Ethyl Acetate/Hexane mixture) [1].
    • Always maintain the 1% acetic acid (or your chosen additive) in the new solvent mixture.

Key Takeaways

For base-sensitive compounds, the key to a successful TLC analysis often lies in modifying the mobile phase with acidic additives like acetic or formic acid (0.1-2.0%) to suppress detrimental interactions with the stationary phase [1]. Start with a standard solvent system, diagnose spot shape issues, and systematically apply these modifications to achieve sharp, well-separated spots.

References

handling and disposal guidelines for Triamylamine

Author: Smolecule Technical Support Team. Date: February 2026

Triamylamine: Properties & Hazards Overview

The table below summarizes the key identifying information and hazards associated with this compound.

Property Description
CAS Number 621-77-2 [1]
Synonyms Tri-n-pentylamine, Tripentylamine [1]
General Description Clear colorless to yellow liquid with an amine odor [1].
Major Hazards Corrosive. Causes serious or permanent injury (Health hazard level 3). Combustible liquid [1].
Flash Point 215°F (102°C) [1]

Frequently Asked Questions (FAQ)

What are the primary health hazards of this compound?

This compound is corrosive and causes irritation upon contact with skin, eyes, or mucous membranes [1]. The NFPA 704 health hazard rating is 3, indicating it can cause serious or permanent injury [1].

What should I do in case of accidental exposure?
  • Eye Contact: Immediately check for and remove any contact lenses. Flush the eyes with water or a normal saline solution for 20-30 minutes while seeking medical attention. Do not use ointments or medications without a physician's instruction. Transport the victim to a hospital immediately [1].
  • Skin Contact: Immediately flood the affected skin with water while removing and isolating contaminated clothing. Gently and thoroughly wash the area with soap and water. If symptoms like redness or irritation develop, call a physician immediately and be prepared to transport the victim to a hospital [1].
  • Inhalation: Immediately leave the contaminated area and breathe fresh air. If symptoms develop, call a physician and be prepared to transport the victim to a hospital [1].
  • Ingestion: Do not induce vomiting. If the victim is conscious and not convulsing, give 1-2 glasses of water to dilute the chemical and call a hospital or poison control center immediately [1].
How should a spill be handled?

For a small spill, use absorbent paper to pick up the liquid. Seal the contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Clean all contaminated surfaces by washing with a solvent like alcohol, followed by a strong soap and water solution [1].

In all cases, isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids [1].

How do I fight a fire involving this compound?

Use a dry chemical, carbon dioxide, foam, or halon extinguisher [1]. If a large container like a tank is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions and consider initial evacuation for the same distance [1].

What personal protective equipment (PPE) is recommended?

Where the chemical is weighed and diluted, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended [1]. Self-Contained Breathing Apparatus (SCBA) should be used when entering an unknown atmosphere [1].

How should this compound be stored?

You should protect this chemical from exposure to light. Keep the container tightly closed under an inert atmosphere, and store it under refrigerated temperatures [1].

Experimental Handling Workflow

The following diagram outlines the key steps for safely handling this compound in a laboratory setting, based on the guidelines above.

Start Start Handling This compound PPE Don Appropriate PPE: Half-face respirator (organic vapor/acid gas cartridge) Start->PPE CheckEnv Work in Well-Ventilated Area or Fume Hood PPE->CheckEnv Storage Proper Storage: Tightly sealed, inert atmosphere, protected from light, refrigerated CheckEnv->Storage Monitor Monitor for Spills or Leaks Storage->Monitor SpillSmall Small Spill? Monitor->SpillSmall ProcSmallSpill Use absorbent paper. Solvent wash (alcohol) then soap/water. SpillSmall->ProcSmallSpill Yes ProcLargeSpill ISOLATE AREA 50m. Evacuate. Call for help. SpillSmall->ProcLargeSpill No Exposure Exposure Occurs? ProcSmallSpill->Exposure ProcLargeSpill->Exposure FirstAid Administer First Aid: Eyes/Skin: Flush with water. Inhalation: Fresh air. Ingestion: Do NOT induce vomiting. Exposure->FirstAid Yes End End Procedure Exposure->End No SeekHelp Seek Medical Attention FirstAid->SeekHelp SeekHelp->End

Important Limitations and Next Steps

Please be aware that the information found is from general chemical safety databases and is not a complete set of instructions.

  • Lack of Detailed Disposal Information: The search results do not provide specific disposal protocols for this compound waste.
  • Dated Information: Some referenced data (e.g., from 1992) may not reflect the most current best practices [1].

For definitive and up-to-date handling and disposal procedures, you must consult the current Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your institution's Environmental Health and Safety (EHS) protocols.

References

Triamylamine efficiency vs other chemical permeation enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Chemical Permeation Enhancers

The table below summarizes the performance and characteristics of several established classes of CPEs, which can serve as a reference for evaluating new substances like Triamylamine.

Enhancer Class / Name Reported Enhancement Ratio* Mechanism of Action Key Advantages Key Limitations / Irritancy
Fatty Acids (e.g., Oleic Acid) ~2x to 30x, depending on active compound [1] Disrupts lipid packing in the stratum corneum due to kinked structure from double bond [1] Widely studied, effective for both hydrophilic and lipophilic actives [1] Can be concentration-dependent; optimal effect typically between 1.5% - 2.5% [1]
Azone (Laurocapram) Varies; works best with co-enhancers like PG [1] Fluidizes intercellular lipids; high compatibility [1] Low irritation, long duration of action [1] Delayed onset of action [1]
Terpenes (e.g., Menthol) e.g., 17.6x for Meloxicam at 5% [1] Expands intercellular gaps in the skin [1] Natural origin, effective for a wide range of compounds [1] Potent odor, which may be undesirable in formulations
Alcohols (e.g., Ethanol) Varies with concentration [1] Extracts lipids at high concentrations, disrupting the skin barrier [1] Acts as a good solvent; common in formulations [1] Can be drying to the skin at effective concentrations
Amides (e.g., N-Methyl-2-pyrrolidone) Can increase penetration by hundreds of times for some drugs [1] Acts as an effective solvent [1] High effectiveness as a solvent [1] Safety profile requires careful evaluation
Cell-Penetrating Peptides (CPPs) Data often compound-specific (see experimental section) Interacts with cell membranes to facilitate transport, often for large molecules [2] Biocompatible, potential for delivering macromolecules [2] Relatively novel; long-term safety and stability in formulations under investigation [2]

*Enhancement Ratio: The ratio of drug permeation with the enhancer to drug permeation without it (control). This value is highly dependent on the specific drug, vehicle formulation, and experimental conditions. The data for Oleic Acid and Menthol are specific examples from the literature for particular drugs [1].

Typical Experimental Protocols for Evaluation

To objectively compare a new enhancer like this compound against established ones, researchers use standardized tests. Here are the core methodologies cited in the literature.

  • In Vitro Permeation Testing (IVPT): This is the gold-standard method. Human or animal skin (e.g., from pigs or rodents) is mounted in a diffusion cell, separating a donor compartment (containing the drug and enhancer) from a receptor compartment. The receptor is filled with a buffer like phosphate-buffered saline (PBS) at 32°C to maintain skin temperature. Samples from the receptor are taken at regular intervals over 24-48 hours and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the amount of drug permeated [2]. Key metrics calculated include flux (Jmax, the rate of permeation at steady state) and the Enhancement Ratio (ER).
  • Skin Irritation Studies: After the permeation test, the skin tissue can be histologically examined for signs of damage. Alternatively, in vivo models or human studies use techniques like the Draize patch test to visually score erythema (redness) and edema (swelling) [2] [1].
  • Mechanism of Action Studies:
    • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique analyzes changes in the molecular vibrations of the skin's lipids after treatment with an enhancer. A shift in peaks related to C-H stretching indicates lipid disordering and fluidity [1].
    • Differential Scanning Calorimetry (DSC): DSC measures thermal changes in the skin. A decrease in the transition temperature of the skin's lipids after enhancer treatment indicates a disruption of their highly ordered structure [1].

The following diagram illustrates the logical workflow for a standard permeation enhancer evaluation study.

G start Start: Study Design step1 Skin Membrane Preparation start->step1 step2 Apply Formulation (Drug + Enhancer) step1->step2 step3 In Vitro Permeation Test (IVPT) step2->step3 step4 Sample Analysis (e.g., HPLC) step3->step4 step5 Data Calculation (Flux, Enhancement Ratio) step4->step5 step6 Skin Irritation Assessment step5->step6 step7 Mechanism Probes (FTIR, DSC) step6->step7 end End: Conclusion on Efficacy & Safety step7->end

Key Mechanisms of Permeation Enhancement

Chemical permeation enhancers work by temporarily and reversibly overcoming the skin's barrier, the stratum corneum, through several primary mechanisms. The diagram below maps these core mechanisms and their relationships.

G mechanism Primary Mechanisms of Chemical Permeation Enhancers m1 Disruption of Lipid Bilayers mechanism->m1 m2 Interaction with Keratin mechanism->m2 m3 Solubilization / Increased Concentration Gradient mechanism->m3 m4 Increased Hydration & Swelling mechanism->m4 ex1 e.g., Oleic Acid, Azone m1->ex1 ex2 e.g., Surfactants m2->ex2 ex3 e.g., Propylene Glycol (PG), Ethanol m3->ex3 ex4 e.g., Humectants m4->ex4 result Result: Enhanced Drug Permeation Through the Stratum Corneum ex1->result ex2->result ex3->result ex4->result

How to Approach Research on this compound

Based on the established data for other enhancers, here is a framework for your investigation into this compound:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" in conjunction with terms like "transdermal," "permeation enhancer," "skin absorption," or "stratum corneum."
  • Explore Related Compounds: If data on this compound itself is scarce, research its chemical analogues. For example, focus on other fatty amines or amines with similar carbon chain lengths. Their reported data can offer valuable insights into the potential behavior and mechanism of this compound.
  • Establish a Benchmark: When you find data on this compound, compare its Enhancement Ratio and safety profile directly against the benchmark compounds listed in the table above, such as Oleic Acid, Azone, and Menthol, under comparable experimental conditions.

References

Basic Properties and Available Specifications for Triamylamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Triamylamine (CAS 621-77-2) from supplier specifications.

Property Specification / Value
CAS RN 621-77-2 [1] [2] [3]
Synonyms Tripentylamine [1] [2] [3]
Molecular Formula C₁₅H₃₃N [1] [2] [3]
Molecular Weight 227.43-227.44 g/mol [1] [2] [3]
Purity (GC) >98.0% (min.) [1] [3]
Physical State Colorless to almost colorless clear liquid [1]
Boiling Point 240 °C [1] [3]
Flash Point 81 °C [1] [3]
Density 0.79 (20/20) [1] [3]

Gas Chromatography for Purity Determination

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds to determine sample purity [4]. Here is a generalized workflow for determining purity using GC:

Start Start: Purity Analysis by GC Step1 Step 1: Prepare Sample and Reference Standards Start->Step1 Step2 Step 2: Set Up GC Instrument (Column, Carrier Gas, Temperature Program) Step1->Step2 Step3 Step 3: Inject Sample and Run Analysis Step2->Step3 Step4 Step 4: Analyze Chromatogram (Identify Peaks, Integrate Peak Areas) Step3->Step4 Step5 Step 5: Calculate Purity (Purity% = (Target Peak Area / Total Area) x 100%) Step4->Step5 End Purity Result Step5->End

Experimental Protocol for Amine Analysis by GC-FID

Analyzing amines like this compound by GC can be challenging due to their polarity and tendency to adsorb onto active sites in the GC system, causing peak tailing and poor reproducibility [5]. The following protocol, adapted from a study on determining volatile amines in an Active Pharmaceutical Ingredient (API), outlines key considerations for a robust method [5].

  • Objective: To develop a rapid and sensitive GC-FID method for the simultaneous determination of residual volatile amines.
  • Instrumentation: Agilent 7890 GC system equipped with a Flame Ionization Detector (FID) and an autosampler [5].
  • Column Selection: Agilent CP-Volamine column (30 m × 0.32 mm, 5 μm film). This specialized column is designed for the analysis of volatile amines and is critical for achieving good peak shape [5].
  • Inlet Liner: Restek Siltek liner was selected to minimize analyte adsorption and improve sensitivity [5].
  • Chromatographic Parameters:
    • Carrier Gas: Helium
    • Flow Rate: 15 mL/min (constant flow)
    • Injection Volume: 1.0 μL
    • Injection Mode: Split (split ratio 2:1)
    • Inlet Temperature: 220 °C
    • Detector Temperature: 250 °C
    • Temperature Program:
      • Start at 70 °C (hold 0 min)
      • Ramp to 90 °C at 5 °C/min (hold 2 min)
      • Ramp to 200 °C at 20 °C/min (hold 6 min)
  • Sample Preparation:
    • Solvent: Acetonitrile was chosen due to its high solubility for the API and amines [5].
    • Procedure: Dissolve the sample in acetonitrile. A sample concentration of 25 mg/mL was used in the cited study [5].
  • Method Validation: The cited method was qualified per ICH guidelines, demonstrating good linearity (r > 0.999) and recoveries (>90%) for the target amines [5].

Comparative Insights and Analysis

To build your comparison guide, you can contrast the general principles of GC with the specific requirements for analyzing this compound.

Aspect General GC Practice Considerations for this compound/Amines
Column Selection Wide choice based on analyte polarity [4]. Specialized columns (e.g., CP-Volamine) are often essential to prevent peak tailing and adsorption [5].
System Inertness Standard deactivated liners may be sufficient. Requires ultra-inert liner surfaces (e.g., Siltek) to ensure sensitivity and reproducibility [5].
Quantification Absolute calibration curve method is popular [6]. Internal standard method can compensate for injection volume errors and is valuable for precise quantification [6].
Purity Reporting Purity is often reported as >98.0%(GC), meaning the sum of all detected peaks is at least 98% [1]. This does not identify or quantify specific impurities. GC-MS is needed for definitive identification of unknown contaminants [6] [7].

References

Triamylamine vs choline-based ILs for transdermal delivery

Author: Smolecule Technical Support Team. Date: February 2026

Choline-based Ionic Liquids: Properties and Performance

Choline is a common component of biocompatible, "third-generation" ILs. The table below summarizes its key characteristics and performance data from recent studies.

Feature Description and Experimental Data
Cation Type Choline ([Ch]⁺) [1] [2].
Common Anions Geranate ([Ge]), Octanoate, Citrate ([Ci]), Oleate, Fatty acids [1] [3] [4].

| Key Characteristics | • High Biocompatibility & Lower Toxicity: Considered safe for pharmaceutical use [4] [2]. • Liquefying Ability: Can form Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) to enhance skin permeability [1]. • Stabilizing: Can elevate melting point of biologics (e.g., insulin, antibodies) to delay unfolding and aggregation [4]. | | Mechanism of Action | • Fluidizes skin lipids [1]. • Extracts lipids from the stratum corneum (SC) [1] [3]. • Disrupts keratin and opens tight junctions [1] [3]. | | Experimental Performance | • Insulin Delivery: Pretreatment with [Ch][Ge] on diabetic rat skin reduced blood glucose to <80% within 8 hours [3]. • Small Molecule Delivery: ILs formed from drug anions (e.g., ibuprofen, tretinoin) showed high skin permeability due to optimized lipophilicity [1]. |

The Data Gap on Triamylamine-Based ILs

Information on this compound (TAA) based ILs is very limited in the search results I obtained. Only one source mentions it briefly:

  • A Single Data Point: One study used this compound paired with NSAID anions (e.g., Ibuprofen, Ketoprofen) to form ILs. The mechanism for enhancing skin permeation was identified as causing conformational disturbances and phase changes in the skin's lipid bilayer [1]. No quantitative data on its performance, toxicity, or direct comparison with other ILs was provided.

Suggested Experimental Protocol for Direct Comparison

Given the lack of direct comparative data, here is a generalized protocol you can adapt to conduct a head-to-head evaluation. The workflow below outlines the key stages of such an experiment.

G A 1. IL Synthesis A1 • Select anions (e.g., geranate, octanoate) • Synthesize Choline-based ILs • Synthesize this compound-based ILs A->A1 B 2. Physicochemical Characterization B1 • Melting point • Viscosity • Solubility • Thermal stability (TGA) • Cytotoxicity (cell assays) B->B1 C 3. In-Vitro Permeation Study C1 • Use Franz diffusion cells • Apply IL/drug formulation on excised skin (e.g., porcine) • Sample receptor fluid at timed intervals • Analyze drug concentration (HPLC/LC-MS) C->C1 D 4. Data Analysis & Comparison D1 • Calculate flux & permeability coefficient • Assess skin irritation potential • Compare mechanisms (FTIR, microscopy) D->D1 A1->B B1->C C1->D

Key Metrics to Measure:

  • Cumulative Drug Permeation ((Q_t)): The total amount of drug that passes through the skin over time.
  • Steady-State Flux ((J_s)): The rate of drug permeation per unit area at a constant rate (μg/cm²/h). A higher flux indicates a more effective permeation enhancer. Calculate as the slope of the (Q_t) vs. time plot in the linear region.
  • Permeability Coefficient ((K_p)): Normalizes the flux for the applied drug concentration ((K_p = J_s / C_d)), allowing for comparison across different formulations.
  • Skin Irritation Potential: Assessed using cell viability assays (e.g., MTT assay on keratinocytes) or histological examination of skin tissues post-experiment [1] [2].

How to Proceed with Your Research

  • Refine Your Literature Search: I recommend searching specialized scientific databases like SciFinder, Reaxys, or Web of Science with more specific queries such as "this compound ionic liquid transdermal permeability" or "this compound choline IL Franz diffusion cell".
  • Explore Related Compounds: The amine triethylamine (TEA) is more commonly cited in IL research [1]. Investigating studies on TEA-based ILs could provide a useful proxy for understanding the behavior of tertiary amine-based ILs in transdermal delivery.

References

structural activity relationship of amine-based permeation enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Amine-Based Permeation Enhancers at a Glance

The following table organizes the key classes of amine-based permeation enhancers, their mechanisms of action, and their performance data as found in the current literature.

Enhancer Class / Example Key Structural Features Proposed Mechanism of Action Reported Performance (Drug Model) Key SAR Insights
Amino Acid Derivatives (e.g., L-Pro2) [1] Single-chain lipid-like structure; Ester link to amino acid (e.g., Proline) [1]. Forms a separate liquid-ordered phase in SC lipids; Reversible disruption of lipid organization; No significant protein interaction [1]. ER = 40 (at 1% concentration); Higher than reference enhancers (Azone, DDAIP); Synergistic action with propylene glycol [1]. Single-chain >> Double-chain; Ester link is biodegradable; No stereoselectivity observed; Hydrophobic chain length is critical [2] [1].
Azones (e.g., Azone) [3] Long alkyl chain (dodecyl) attached to a polar ring (hexahydro-1H-azepin-2-one) [3]. Fluidization and disruption of the intercellular lipid bilayers in the stratum corneum [3]. Used as a benchmark enhancer in studies; Enhanced flux of methotrexate and piroxicam when combined with PG [3]. Alkyl chain length is a determinant of activity; Often requires a co-solvent (e.g., Propylene Glycol) for optimal effect [3].
Pyrrolidones (e.g., NMP) [3] [4] Cyclic amide (lactam) ring; Substitutions at the N-position (e.g., methyl) [3]. Interaction with SC lipids and proteins; Can extract lipids and/or cause swelling [3]. Increased flux of ibuprofen by 16x; Increased flux of flurbiprofen by 3x [3]. Number of carbonyl groups influences activity more than ring size; Alkyl group length at the 1-position affects enhancement (1-propyl and 1-butyl show good activity) [4].
Amides & Cyclic Ureas (e.g., Urea, DMA) [3] [5] Two amine groups connected by a carbonyl (urea) or a carbonyl and alkyl chain (cyclic urea) [3]. Urea: Hydrates SC, forms hydrophilic channels. Cyclic Ureas: Combines hydration with lipid disruption via alkyl chain [3]. Used in various formulations to promote hydration and drug penetration [3]. Cyclic ureas with long alkyl ester groups act via a dual mechanism (hydrophilic activity and lipid disruption) [3].
Hydroxide-Releasing Agents (e.g., NaOH) [5] Source of hydroxide ions (OH⁻) (e.g., inorganic bases, amine buffers) [5]. Increases skin surface pH; Converts drug salts to more lipophilic free bases; May alter SC protein and lipid structure [5]. Patent demonstrates enhanced flux for various pharmacologically active amines (e.g., scopolamine, phenylpropanolamine) [5]. Activity is a function of the resulting pH on the skin (optimal range ~8.0-11.5); Not a direct SAR of a carbon structure [5].

Abbreviations: SAR: Structure-Activity Relationship; ER: Enhancement Ratio (Permeation flux with enhancer / Permeation flux without enhancer); SC: Stratum Corneum; NMP: N-Methyl-2-pyrrolidone; DMA: Dimethylacetamide.


Structural Activity Relationship Analysis

The efficacy of amine-based permeation enhancers is governed by a balance between their hydrophilic (polar) and lipophilic (non-polar) structural components. The search results reveal several critical SAR trends:

  • Hydrophobic Chain Characteristics: The length and geometry of the alkyl chain are paramount. For fatty acids and alcohols, a parabolic relationship exists between carbon chain length and enhancement effect, typically peaking around C10-C12 [4]. Furthermore, unsaturated (liquid) fatty acids are generally more effective than their saturated (solid) counterparts due to their superior fluidizing effect on the SC lipids [4].
  • Polar Head Group Influence: The chemical nature of the polar head group (e.g., amino acid, pyrrolidone, amide) dictates the specific interactions with the skin. For instance, amino acid-based enhancers are noted for their high biodegradability and low toxicity [2], while pyrrolidones can interact with both lipid and protein domains of the skin [3].
  • Ion Pairing Capability: For charged molecules, the ability to form ion pairs is a key mechanism. Amino acids can act as biocompatible counter-ions for ionizable drugs, forming neutral, more lipophilic complexes that can partition more easily into the skin [6]. The formation of these complexes is highly dependent on the pKa of both the drug and the amino acid, and the pH of the formulation [6].

Experimental Protocols for Evaluation

The quantitative data in the table above is derived from standardized in vitro permeation studies. A typical protocol is outlined below, and the workflow is visualized in the accompanying diagram.

G Start Start: Experimental Setup SkinPrep Skin Membrane Preparation (Excised human/animal skin) Start->SkinPrep DiffusionCell Assemble Diffusion Cell (Franz-type static cell) SkinPrep->DiffusionCell ApplyForm Apply Test Formulation (Drug + Enhancer in vehicle) DiffusionCell->ApplyForm SampleCollect Sample Receptor Phase At predetermined time points ApplyForm->SampleCollect Analyze Analyze Samples (HPLC, LC-MS, Scintillation) SampleCollect->Analyze DataProc Data Processing (Calculate Flux, ER, Lag Time) Analyze->DataProc

Diagram 1: Workflow for a standard in vitro skin permeation study.

Key Methodological Details:

  • Skin Model: Experiments are commonly performed using excised full-thickness or dermatomed skin from humans, hairless mice, or pigs, mounted in a Franz diffusion cell [2] [1]. The integrity of the skin is often checked by measuring transepidermal water loss (TEWL) or electrical impedance before the experiment [1].
  • Formulation: The enhancer is dissolved in a suitable vehicle (often propylene glycol, water, or ethanol) at a specific concentration (e.g., 1% w/w for L-Pro2) [1]. A control group without the enhancer is always included.
  • Analysis: The concentration of the drug that permeates into the receptor fluid is quantified over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). The cumulative amount permeated is plotted versus time to determine the steady-state flux (Jss) and the lag time.
  • Enhancement Ratio (ER): This key metric is calculated as ER = Jss (with enhancer) / Jss (control) [1].
  • Safety & Reversibility: Advanced studies assess enhancer safety through cell viability assays (e.g., on HaCaT keratinocytes) [1] and the reversibility of barrier disruption by monitoring skin electrical impedance recovery after the enhancer is removed [1].

Key Insights for Formulators

  • Amino acid derivatives represent a promising, biocompatible frontier in CPE development, with some candidates like L-Pro2 demonstrating superior performance to traditional azones [2] [1].
  • The "ideal" enhancer does not exist; selection is a trade-off between efficacy, irritation potential, and physicochemical compatibility with your specific drug molecule [3].
  • Synergistic combinations (e.g., a chemical enhancer with a co-solvent like propylene glycol or with physical enhancement techniques) are often more effective and require lower concentrations of each agent, potentially reducing the risk of irritation [3] [1] [7].

References

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Physical Description

Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215°F. Density 0.80 g / cm3.

XLogP3

5.6

Boiling Point

464 to 473 °F at 760 mm Hg (NTP, 1992)
242.5 °C

Flash Point

215 °F (NTP, 1992)

Vapor Density

7.83 (NTP, 1992) (Relative to Air)

Density

0.7907 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7 mm Hg at 79 °F (NTP, 1992)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

621-77-2

Wikipedia

Tripentylamine

General Manufacturing Information

1-Pentanamine, N,N-dipentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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